molecular formula C30H33N7O2 B609992 PF-06465469 CAS No. 1407966-77-1

PF-06465469

Cat. No.: B609992
CAS No.: 1407966-77-1
M. Wt: 523.6 g/mol
InChI Key: CGJVMKJGKFEHTL-HSZRJFAPSA-N
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Description

PF-06465469 is a potent, covalent inhibitor of the nonreceptor tyrosine kinase Itk (IL-2 inducible T-cell kinase), which is expressed primarily in immune cells, and is strongly upregulated following activation of T-cells. This compound inhibits Itk enzymatic activity with an IC50 of 2 nM.

Properties

IUPAC Name

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJVMKJGKFEHTL-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407966-77-1
Record name 1407966-77-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Covalent ITK Inhibitor PF-06465469: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in T-cell signaling pathways. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in tabular format for clarity, and key cellular pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Core Mechanism of Action: Covalent Inhibition of ITK

This compound acts as a covalent inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] ITK is predominantly expressed in T-cells and plays a pivotal role in T-cell receptor (TCR) signaling, making it a key target for modulating T-cell mediated immune responses.[2] The covalent binding nature of this compound to ITK leads to irreversible inhibition, providing a durable pharmacodynamic effect.

In addition to its potent activity against ITK, this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec kinase family, with a similar potency.[1][2] This dual inhibitory activity should be considered when interpreting experimental results and potential therapeutic applications.

Quantitative Inhibition Profile

The inhibitory potency of this compound has been quantified across various enzymatic and cellular assays. The following table summarizes the key IC50 values, providing a clear comparison of its activity against different targets and in different experimental contexts.

Target/AssayCell Line/SystemIC50 ValueReference
ITK (enzymatic assay)Purified enzyme2 nM[1][2][3]
BTK (enzymatic assay)Purified enzyme2 nM[1][2]
PLCγ phosphorylationJurkat cells31 nM[2]
IL-2 productionHuman whole blood48 nM[2]

Impact on Downstream Signaling Pathways

Inhibition of ITK by this compound initiates a cascade of effects on downstream signaling molecules, ultimately altering T-cell function. The primary consequences of ITK inhibition are the disruption of PLCγ1 activation, subsequent calcium mobilization, and the nuclear translocation of NFATc1.

Inhibition of PLCγ Phosphorylation

Upon TCR stimulation, ITK is responsible for the phosphorylation and subsequent activation of phospholipase C gamma 1 (PLCγ1). This compound effectively blocks this event. The inhibition of PLCγ1 phosphorylation prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Repression of Calcium Flux

The IP3 generated by active PLCγ1 typically binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This initial calcium release triggers the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium. By inhibiting PLCγ1 activation, this compound abrogates this entire process, leading to a repression of calcium flux following TCR stimulation.

Blockade of NFATc1 Nuclear Translocation

The sustained increase in intracellular calcium is a critical signal for the activation of the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, including NFATc1. Dephosphorylation of NFATc1 exposes a nuclear localization signal, leading to its translocation from the cytoplasm to the nucleus, where it drives the transcription of key immunomodulatory genes, including IL-2. This compound, by preventing the initial calcium signal, effectively abolishes the nuclear translocation of NFATc1.

Effects on Other Signaling Pathways and Cellular Functions

Beyond the canonical PLCγ-calcium-NFAT axis, this compound has been observed to inhibit the phosphorylation of MEK1/2 and AKT.[2] Furthermore, it has been shown to inhibit T-cell migration in response to the chemokine CXCL12 and to decrease the expression of the immune checkpoint proteins PD-1 and LAG-3.[4]

Visualizing the Mechanism of Action

To provide a clear visual representation of the signaling cascade affected by this compound, the following diagrams have been generated using the DOT language.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ITK ITK TCR->ITK Activation CD28 CD28 PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK->PLCg1 Phosphorylation PF06465469 This compound PF06465469->ITK Inhibition Ca_ER ER Ca2+ IP3->Ca_ER Release Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin Activation NFATc1_P NFATc1-P Calcineurin->NFATc1_P Dephosphorylation NFATc1 NFATc1 NFATc1_P->NFATc1 NFATc1_nuc NFATc1 NFATc1->NFATc1_nuc Translocation Gene_Expression Gene Expression (e.g., IL-2) NFATc1_nuc->Gene_Expression Transcription Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified ITK Enzyme - Kinase Buffer - Substrate (e.g., Poly-Glu,Tyr) - ATP (with γ-32P-ATP) - this compound dilutions Start->Prepare_Reagents Incubate Incubate ITK with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction (Add Substrate and ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Initiate_Reaction->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation (e.g., Scintillation Counting) Stop_Reaction->Measure_Phosphorylation Analyze_Data Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide to PF-06465469: A Covalent Inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document collates available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development efforts in immunology and oncology.

Core Concepts: Introduction to this compound and ITK

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and Natural Killer (NK) cells and is a critical component of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[2] This phosphorylation event triggers a signaling cascade that leads to calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell proliferation, differentiation, and cytokine production.[2][3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and certain types of T-cell malignancies.[1]

This compound is a small molecule inhibitor designed to covalently bind to ITK, leading to its irreversible inactivation.[4][5] Covalent inhibitors form a stable chemical bond with their target protein, which can offer advantages such as prolonged duration of action and high potency.[4][6] this compound has demonstrated potent inhibition of ITK in both biochemical and cellular assays.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various assays.

Target Assay Type IC50 (nM) Reference
ITKBiochemical2[5][7]
BTKBiochemical2[5][7]

Table 1: Biochemical Activity of this compound

Assay Cell Type Stimulus IC50 (nM) Reference
IP1 AssayCellular-31[7]
IL-2 ProductionHuman Whole Bloodanti-CD348[5]
PLCγ PhosphorylationJurkat cellsanti-CD331[5]
Cell MigrationJurkat cellsCXCL12-[8]
ITK PhosphorylationJurkat cells--[8]
CD69, PD-1, LAG-3 ExpressionCAR-T cells co-cultured with MEC1 cells--[8]

Table 2: Cellular Activity of this compound Note: For some cellular activities, specific IC50 values were not provided in the search results, but inhibitory effects were noted.

Mechanism of Action

This compound is a covalent inhibitor, meaning it forms an irreversible bond with its target, ITK. This is typically achieved through the reaction of an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue on the target protein.[9] In the case of many covalent ITK inhibitors, this residue is a non-catalytic cysteine located in the ATP-binding pocket. For ITK, this key residue has been identified as Cysteine 442 (Cys442).[10][11] While not explicitly stated for this compound in the provided search results, it is highly probable that it targets this same Cys442 residue for covalent modification.

The formation of this covalent bond leads to the irreversible inactivation of ITK, thereby blocking its ability to phosphorylate downstream substrates and propagate the TCR signaling cascade. Kinetic measurements of similar covalent ITK inhibitors have confirmed an irreversible binding mode with long off-rate half-lives.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard, publicly available protocols and should be optimized for specific laboratory conditions.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human ITK enzyme

  • This compound

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer or DMSO.

    • Prepare a solution of ITK enzyme in kinase buffer.

    • Prepare a solution of ATP and substrate in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the this compound dilution or vehicle control to the wells of the plate.

    • Add 2.5 µL of the ITK enzyme solution to each well.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation of PLCγ in Jurkat Cells

This protocol describes how to measure the effect of this compound on the phosphorylation of PLCγ, a direct downstream target of ITK, in a T-cell line.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 antibody (e.g., OKT3)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-PLCγ1 (pY783), anti-total PLCγ1, and appropriate secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with anti-CD3 antibody (e.g., 1-10 µg/mL) for a short period (e.g., 2-5 minutes) at 37°C.

  • Cell Lysis:

    • Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-PLCγ1 antibody.

    • Strip and re-probe the membrane with the anti-total PLCγ1 antibody as a loading control.

    • Develop the blots using an appropriate detection system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total PLCγ1.

    • Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.

    • Calculate the percent inhibition of PLCγ1 phosphorylation at each this compound concentration.

Human Whole Blood IL-2 Production Assay

This assay measures the effect of this compound on T-cell activation in a more physiologically relevant setting.

Materials:

  • Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant).

  • This compound

  • Anti-CD3 antibody

  • RPMI-1640 medium

  • Human IL-2 ELISA kit

Procedure:

  • Blood Treatment:

    • Dilute the whole blood 1:1 with RPMI-1640 medium.

    • Add various concentrations of this compound or vehicle control to the diluted blood.

    • Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation:

    • Add anti-CD3 antibody to stimulate T-cell activation.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Plasma Collection:

    • Centrifuge the samples to pellet the blood cells.

    • Collect the plasma supernatant.

  • IL-2 Quantification:

    • Measure the concentration of IL-2 in the plasma samples using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of IL-2 production for each this compound concentration.

    • Determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migration of T-cells towards a chemoattractant.

Materials:

  • Jurkat T-cells

  • This compound

  • Chemoattractant: CXCL12 (SDF-1α)

  • Transwell inserts with a suitable pore size (e.g., 5 or 8 µm)

  • Assay medium (e.g., serum-free RPMI-1640 with 0.5% BSA)

Procedure:

  • Cell Preparation:

    • Resuspend Jurkat cells in assay medium.

    • Pre-incubate the cells with different concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Assay Setup:

    • Add the chemoattractant (CXCL12) to the lower chamber of the Transwell plate. Add assay medium without the chemoattractant to the control wells.

    • Place the Transwell inserts into the wells.

    • Add the pre-treated Jurkat cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Quantification of Migrated Cells:

    • Remove the inserts and wipe the top of the membrane to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, a fluorescent dye can be used to label the cells, and the fluorescence of the migrated cells in the lower chamber can be measured.

  • Data Analysis:

    • Calculate the percent inhibition of cell migration for each this compound concentration.

In Vivo Data

As of the latest available information, there are no published in vivo pharmacokinetic or efficacy studies for this compound in animal models.[5] Further research is required to characterize the in vivo properties of this compound.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its mechanism of action.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression

Caption: Simplified ITK Signaling Pathway in T-cells.

Covalent_Inhibition_Mechanism ITK_unbound ITK (Active) Reversible_Complex Reversible ITK::this compound Complex ITK_unbound->Reversible_Complex Reversible Binding (Ki) PF06465469 This compound PF06465469->Reversible_Complex Covalent_Complex Covalent ITK-PF-06465469 Adduct (Inactive) Reversible_Complex->Covalent_Complex Covalent Bond Formation (kinact)

Caption: Mechanism of Covalent Inhibition by this compound.

Experimental_Workflow_PLCg Start Start: Jurkat T-cells Preincubation Pre-incubate with This compound Start->Preincubation Stimulation Stimulate with anti-CD3 Ab Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing_pPLCg Probe with anti-pPLCγ Ab Transfer->Probing_pPLCg Probing_tPLCg Probe with anti-total PLCγ Ab Transfer->Probing_tPLCg Detection Signal Detection Probing_pPLCg->Detection Probing_tPLCg->Detection Analysis Data Analysis (IC50) Detection->Analysis

Caption: Workflow for PLCγ Phosphorylation Assay.

Conclusion

This compound is a potent, covalent inhibitor of ITK with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, targeting a key kinase in the T-cell signaling pathway, makes it a valuable tool for research into T-cell mediated diseases. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other ITK inhibitors. Further studies are warranted to establish its in vivo pharmacokinetic profile and efficacy in relevant disease models.

References

Unveiling the Target Selectivity of PF-06465469: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor primarily targeting Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell signaling pathway. This document provides a detailed overview of the target selectivity profile of this compound, presenting key quantitative data, outlining experimental methodologies for its characterization, and visualizing the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, oncology, and drug discovery.

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a pivotal role in T-cell receptor (TCR) signaling, orchestrating a cascade of events that lead to T-cell activation, proliferation, and cytokine release. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

This compound is a small molecule inhibitor that covalently binds to a cysteine residue in the active site of ITK, leading to its irreversible inhibition. Understanding the precise selectivity of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This technical guide delves into the quantitative aspects of its target profile and the experimental frameworks used for its determination.

Quantitative Target Selectivity Profile

The selectivity of this compound has been evaluated through various biochemical and cellular assays. The following tables summarize the key inhibitory activities against its primary target, known off-targets, and in cellular contexts.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeNotes
ITK 2 Biochemical Kinase AssayPrimary target.[1][2][3]
BTK2Biochemical Kinase AssaySignificant off-target activity.[1][2][3]
MEK1/2Data not publicly available-Potential off-target.[2]
AKTData not publicly available-Potential off-target.[2]

Table 2: Cellular Inhibitory Activity of this compound

Cellular ProcessCell LineIC50 (nM)Notes
PLCγ Phosphorylation (anti-CD3 induced)Jurkat31Downstream marker of ITK activity.[2]
IL-2 Production (anti-CD3 stimulated)Human Whole Blood48Functional consequence of ITK inhibition.[2]

Signaling Pathway Context

This compound exerts its effects by modulating specific signaling pathways. The following diagram illustrates the canonical TCR signaling cascade and the points of intervention by this compound.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 ITK ITK SLP76->ITK BTK BTK SLP76->BTK PLCG1 PLCγ1 ITK->PLCG1 BTK->PLCG1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ IP3->Ca_ion releases PKC PKC DAG->PKC NFAT NFAT Ca_ion->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene Gene Expression NFAT->Gene Transcription Factors NFkB->Gene Transcription Factors AP1->Gene Transcription Factors PF06465469 This compound PF06465469->ITK Inhibits PF06465469->BTK Inhibits

TCR signaling pathway and inhibition points of this compound.

Experimental Protocols

The determination of the target selectivity profile of this compound involves a series of well-defined experimental procedures. Below are representative protocols for the key assays.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Biochemical_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_readout Data Acquisition & Analysis Compound This compound (Serial Dilution) Plate 384-well Plate Compound->Plate Kinase Purified Kinase (e.g., ITK, BTK) Kinase->Plate Substrate Substrate & ATP Substrate->Plate Incubation1 Incubate (e.g., 30 min at RT) Plate->Incubation1 Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation1->Detection Incubation2 Incubate (e.g., 40 min at RT) Detection->Incubation2 Luminescence Measure Luminescence Incubation2->Luminescence Analysis Calculate % Inhibition and IC50 Luminescence->Analysis

Workflow for a typical biochemical kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically DMSO.

  • Reaction Mixture: In a 384-well plate, the purified kinase enzyme (e.g., recombinant human ITK) is mixed with the kinase buffer and the substrate (a specific peptide or protein).

  • Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP and the various concentrations of this compound.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

  • Detection: A detection reagent, such as ADP-Glo™ (Promega), is added to the wells. This reagent quenches the kinase reaction and converts the ADP generated into ATP.

  • Signal Generation: A subsequent reagent containing luciferase and luciferin is added, which generates a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: The luminescence is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to control wells (with and without enzyme activity). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cellular PLCγ Phosphorylation Assay (Representative Protocol)

This assay measures the inhibitory effect of this compound on a key downstream event in the TCR signaling pathway within a cellular context.

Methodology:

  • Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Cell Stimulation: The cells are then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway.

  • Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Detection of Phospho-PLCγ: The levels of phosphorylated PLCγ (pPLCγ) and total PLCγ are quantified using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA).

  • Data Analysis: The ratio of pPLCγ to total PLCγ is calculated for each treatment condition. The percentage of inhibition is determined relative to the stimulated control, and the IC50 value is calculated.

Conclusion

This compound is a highly potent inhibitor of ITK with an IC50 in the low nanomolar range. It also demonstrates significant inhibitory activity against BTK, another member of the Tec family of kinases. While its effects on other kinases such as MEK1/2 and AKT have been suggested, a comprehensive public kinase panel profile is not currently available. Cellular assays confirm its ability to potently inhibit downstream signaling events of the T-cell receptor pathway. The methodologies described herein provide a framework for the continued investigation and characterization of this and other kinase inhibitors. A thorough understanding of the target selectivity profile is critical for the rational design of clinical trials and the development of safer and more effective therapies.

References

The Discovery and Synthesis of PF-06465469 (Lorlatinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06465469, also known as lorlatinib, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements. Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound.

Discovery and Rationale

The development of this compound was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC. A key mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain, with the G1202R mutation being notoriously difficult to target. Furthermore, brain metastases are a common site of disease progression, highlighting the need for a potent, brain-penetrant ALK inhibitor.

Structure-based drug design and a focus on physicochemical properties to ensure central nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib. This design strategy aimed to create a molecule with broad-spectrum activity against various ALK resistance mutations, including G1202R, while maintaining high selectivity and the ability to cross the blood-brain barrier.

Synthesis of this compound

The synthesis of lorlatinib is a complex, multi-step process that has been optimized for large-scale production. The core structure is assembled through a convergent approach, featuring a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic macrocycle.

Synthetic Scheme Overview

The synthesis can be broadly divided into the preparation of two key fragments followed by their coupling and final macrocyclization.

Diagram of the overall synthetic strategy:

Synthesis_Overview cluster_frag1 Aminopyrazole Fragment Synthesis cluster_frag2 Aryl Fragment Synthesis cluster_coupling Coupling and Macrocyclization start1 Pyrazole Ester inter1 Bis-brominated pyrazole start1->inter1 inter2 N-methylated pyrazole inter1->inter2 frag1 Aminopyrazole Nitrile Fragment inter2->frag1 suzuki Suzuki Coupling frag1->suzuki start2 Commercial Ketone inter3 Chiral Alcohol start2->inter3 inter4 Pyridine Ether inter3->inter4 frag2 Borylated Aryl Fragment inter4->frag2 frag2->suzuki deprotection Deprotection & Hydrolysis suzuki->deprotection macro Macrolactamization deprotection->macro lorlatinib Lorlatinib (this compound) macro->lorlatinib

Caption: Overall synthetic strategy for lorlatinib (this compound).

Experimental Protocols (Summary of Published Methods)

The following protocols are summaries of procedures described in the scientific literature and are intended for informational purposes. For detailed, step-by-step instructions, please refer to the cited publications.

Synthesis of the Aminopyrazole Fragment [1][2][3]

  • Bis-bromination: A commercially available pyrazole ester is subjected to bis-bromination to yield the corresponding dibromopyrazole derivative.

  • N-methylation: The dibromopyrazole is then reacted with a protected methylamine equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.

  • Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial nitrile functionality of the aminopyrazole fragment.

Synthesis of the Borylated Aryl Fragment [1][2][3]

  • Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly efficient for this transformation on a large scale.

  • Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.

  • Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.

Suzuki Coupling and Macrocyclization [1][2]

  • Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment has been shown to minimize homocoupling side reactions.

  • Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.

  • Macrolactamization: The final macrocyclic ring is formed through an amide bond formation. This is typically achieved under high dilution conditions using a coupling reagent such as HATU to favor the intramolecular reaction. The final product, lorlatinib, is then isolated and purified.

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases. In NSCLC, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) with constitutively active kinase domains. These fusion proteins drive downstream signaling pathways that promote cell proliferation, survival, and differentiation. Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.

ALK Signaling Pathway

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Lorlatinib Lorlatinib (this compound) Lorlatinib->EML4_ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of lorlatinib.

ROS1 Signaling Pathway

ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) SHP2 SHP2 ROS1_Fusion->SHP2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1_Fusion->JAK_STAT Cell_Growth Cell Growth, Proliferation, Survival RAS_RAF_MEK_ERK->Cell_Growth PI3K_AKT_mTOR->Cell_Growth JAK_STAT->Cell_Growth Lorlatinib Lorlatinib (this compound) Lorlatinib->ROS1_Fusion Inhibits

Caption: Simplified ROS1 signaling pathway and the inhibitory action of lorlatinib.

Quantitative Data

In Vitro Potency
TargetIC₅₀ (nM)Assay TypeReference
Wild-type ALK0.02Biochemical[4]
ALK L1196M0.07Biochemical[4]
ALK G1269A0.11Biochemical[4]
ALK G1202R0.92Biochemical[4]
Wild-type ROS10.02Biochemical[4]
Pharmacokinetic Parameters

Preclinical (Mouse) [5]

ParameterValueUnit
Cmax (10 mg/kg, oral)2705.68 ± 539.78µg/L
Tmax (10 mg/kg, oral)0.625 ± 0.231h

Clinical (Human)

ParameterValueUnitReference
Absolute Oral Bioavailability81%[6]
Mean Plasma Half-life (single 100 mg dose)24h[6]
Mean Oral Clearance (single 100 mg dose)11L/h[6]
Mean Oral Clearance (steady state)18L/h[6]
Median Tmax (single dose)1.09 - 2.00h[7]
Volume of Distribution (steady state)305L[6]
Clinical Efficacy (CROWN Study - 5-Year Follow-up)[8][9]
EndpointLorlatinib (n=149)Crizotinib (n=147)Hazard Ratio (95% CI)
Median Progression-Free SurvivalNot Reached9.1 months0.19 (0.13 - 0.27)
5-Year Progression-Free Survival Rate60%8%-
Objective Response Rate81%63%-
Median Time to Intracranial ProgressionNot Reached16.4 months0.06 (0.03 - 0.12)

Experimental Protocols

Workflow for Evaluating Lorlatinib Efficacy and Resistance

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation cluster_resistance Resistance Mechanism Studies kinase_assay Biochemical Kinase Assays (ALK, ROS1, Mutants) cell_assay Cell-Based Assays (Proliferation, Apoptosis) kinase_assay->cell_assay western_blot Western Blotting (Signaling Pathway Modulation) cell_assay->western_blot pk_studies Pharmacokinetic Studies (Animal Models) cell_assay->pk_studies xenograft Tumor Xenograft Models (Efficacy Assessment) pk_studies->xenograft phase1 Phase I Trials (Safety, PK, Dose Escalation) xenograft->phase1 phase2 Phase II Trials (Efficacy in Patient Cohorts) phase1->phase2 phase3 Phase III CROWN Study (Comparison to Standard of Care) phase2->phase3 patient_samples Analysis of Patient Samples (Biopsies, cfDNA) phase3->patient_samples ngs Next-Generation Sequencing (Mutation Identification) patient_samples->ngs cell_line_models Generation of Resistant Cell Line Models cell_line_models->ngs

Caption: Experimental workflow for the evaluation of lorlatinib.

Key Biological Assays (Summary of Published Methods)

ALK/ROS1 Kinase Inhibition Assay (Biochemical)

  • Principle: Measures the ability of lorlatinib to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.

  • General Protocol:

    • Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • Lorlatinib at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed at a controlled temperature for a specific time.

    • The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).

    • IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) [2][8][9][10][11]

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • General Protocol:

    • ALK- or ROS1-driven cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of lorlatinib or vehicle control.

    • Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

    • The plate and its contents are equilibrated to room temperature.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.

    • The plate is mixed on an orbital shaker to induce cell lysis.

    • After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.

    • The signal is proportional to the number of viable cells, and IC₅₀ values can be determined.

In Vivo Tumor Xenograft Studies [12][13]

  • Principle: To evaluate the anti-tumor efficacy of lorlatinib in a living organism.

  • General Protocol:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells harboring ALK or ROS1 rearrangements.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Lorlatinib is administered orally at various doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream signaling.

    • The efficacy of lorlatinib is determined by its ability to inhibit tumor growth compared to the control group.

Mechanisms of Resistance

Despite the broad activity of lorlatinib, acquired resistance can still emerge. The mechanisms of resistance are diverse and can be broadly categorized as on-target (ALK-dependent) or off-target (ALK-independent).

  • On-Target Resistance: This primarily involves the acquisition of new mutations in the ALK kinase domain. While lorlatinib is effective against many single mutations, compound mutations (two or more mutations in the same ALK allele) can confer resistance. Examples of lorlatinib-resistant compound mutations include G1202R/L1196M and I1171N/L1198F.[3]

  • Off-Target Resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the amplification of other receptor tyrosine kinases like MET or the activation of downstream signaling nodes such as the MAPK or PI3K/AKT pathways.

Conclusion

This compound (lorlatinib) is a testament to the power of rational drug design in overcoming clinical challenges in oncology. Its unique macrocyclic structure confers potent, broad-spectrum activity against ALK and ROS1, including clinically relevant resistance mutations, and excellent CNS penetration. The robust preclinical and clinical data, particularly the long-term outcomes from the CROWN study, have established lorlatinib as a standard-of-care for the first-line treatment of ALK-positive NSCLC. Ongoing research continues to explore its full potential and to develop strategies to overcome emerging resistance mechanisms.

References

PF-06465469: An In-Depth Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), two key enzymes in the signaling pathways of immune cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound based on available in vitro data. Due to a lack of published in vivo studies in animal models, this document focuses on the in vitro characterization of the compound, including its inhibitory activity, cellular effects, and the methodologies used in these assessments. Detailed signaling pathways for ITK and BTK are also presented to provide context for the compound's mechanism of action.

Introduction

This compound is a small molecule inhibitor that covalently binds to its target kinases, leading to irreversible inhibition.[1] Its dual activity against ITK and BTK makes it a subject of interest for research in immunology and oncology, particularly in the context of T-cell and B-cell mediated disorders. ITK is a crucial component of the T-cell receptor (TCR) signaling cascade, while BTK is essential for B-cell receptor (BCR) signaling. Dysregulation of these pathways is implicated in various autoimmune diseases and hematological malignancies.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro assays to determine its potency and mechanism of action at the molecular and cellular levels.

Enzymatic and Cellular Activity

This compound demonstrates potent inhibitory activity against both ITK and BTK. The compound's inhibitory concentrations (IC50) have been determined in various assays, as summarized in the table below.

Target/AssayIC50 ValueReference
Interleukin-2 inducible T-cell kinase (ITK)2 nM[1]
Bruton's tyrosine kinase (BTK)2 nM[1]
Anti-CD3 induced PLCγ phosphorylation in Jurkat cells31 nM[1]
IL-2 production in anti-CD3 stimulated human whole blood48 nM[1]
Cellular Effects

Studies in cell lines have demonstrated the functional consequences of ITK and BTK inhibition by this compound.

  • Inhibition of Downstream Signaling: this compound has been shown to inhibit the phosphorylation of downstream signaling molecules. Specifically, it inhibits the phosphorylation of MEK1/2 and AKT.[1]

  • Inhibition of Cell Migration: The compound has been observed to inhibit the migration of Jurkat cells in response to the chemokine CXCL12.[2]

  • Modulation of Immune Checkpoint Molecules: In co-culture experiments with CAR-T cells and MEC1 cells, this compound (at 1 µM) significantly decreased the expression of CD69, PD-1, and LAG-3 on CAR-T cells.[2]

Pharmacokinetics

As of the latest available information, there are no published studies on the pharmacokinetics of this compound in animal models or humans.[1] Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.

Experimental Protocols

This section details the methodologies used to generate the in vitro pharmacodynamic data presented above.

Kinase Inhibition Assays

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against ITK and BTK.

Methodology: A common method for determining kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

  • Enzyme and Substrate: Recombinant human ITK or BTK enzyme and a suitable peptide or protein substrate are used.

  • Assay Buffer: A buffer containing ATP at a concentration close to its Michaelis-Menten constant (Km) is used to initiate the enzymatic reaction.

  • Inhibitor: this compound is serially diluted to a range of concentrations.

  • Reaction: The enzyme, substrate, ATP, and inhibitor are incubated together for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay

Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in a cellular context.

Methodology: Western blotting is a standard technique for this purpose.

  • Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time.

  • Stimulation: T-cell receptor signaling is stimulated using an anti-CD3 antibody.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a method like the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-PLCγ, phospho-MEK1/2, phospho-AKT) and a loading control (e.g., GAPDH or β-actin). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Visualization and Quantification: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the loading control.

Whole Blood Assay for IL-2 Production

Objective: To evaluate the inhibitory effect of this compound on cytokine production in a more physiologically relevant ex vivo system.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy donors.

  • Treatment: Aliquots of whole blood are pre-incubated with different concentrations of this compound.

  • Stimulation: T-cell activation is induced by adding an anti-CD3 antibody.

  • Incubation: The blood is incubated for a period (e.g., 24 hours) to allow for cytokine production.

  • Plasma Separation: Plasma is separated from the blood cells by centrifugation.

  • Cytokine Measurement: The concentration of IL-2 in the plasma is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of IL-2 production.

Signaling Pathways

To visualize the mechanism of action of this compound, the following diagrams illustrate the ITK and BTK signaling pathways.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR CD3 CD3 Lck Lck CD3->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates ITK ITK Lck->ITK phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates SLP76->ITK recruits PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression PF06465469 This compound PF06465469->ITK inhibits

Figure 1: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

BTK_Signaling_Pathway cluster_membrane Plasma Membrane BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk phosphorylates BLNK BLNK Syk->BLNK phosphorylates BTK BTK Syk->BTK phosphorylates BLNK->BTK recruits PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival NFAT->Cell_Survival MAPK->Cell_Survival PF06465469 This compound PF06465469->BTK inhibits

Figure 2: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).

Conclusion

This compound is a potent dual inhibitor of ITK and BTK with low nanomolar efficacy in in vitro enzymatic and cellular assays. It effectively blocks downstream signaling pathways, leading to the inhibition of T-cell activation and migration. While the preclinical pharmacodynamic profile is well-defined in vitro, the lack of in vivo pharmacokinetic and efficacy data represents a significant gap in the overall understanding of this compound. Further studies are required to elucidate its in vivo properties and to assess its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

In Vitro Characterization of PF-06465469: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical component of T-cell receptor (TCR) signaling.[1][2] This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical and cellular activities. Detailed experimental protocols for key assays are provided, along with a discussion of its effects on downstream signaling pathways and potential resistance mechanisms. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar targeted covalent inhibitors.

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against its primary target, ITK, as well as Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.[1] Its covalent mechanism of action leads to sustained target inhibition. The in vitro activity of this compound has been characterized in various biochemical and cellular assays, the results of which are summarized below.

Table 1: Biochemical and Cellular Activity of this compound

Target/AssayIC50 (nM)Cell Line/SystemReference
ITK (enzymatic)2Recombinant enzyme[1][2]
BTK (enzymatic)2Recombinant enzyme[1]
PLCγ Phosphorylation31Jurkat cells[1]
IL-2 Production48Human whole blood[1]

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that targets a cysteine residue in the active site of ITK and BTK.[1] This irreversible binding leads to the inhibition of the kinase's catalytic activity. In the context of T-cell signaling, ITK plays a crucial role downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is activated and subsequently phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers, in turn, activate downstream signaling cascades, including the MEK/ERK and AKT pathways, leading to T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks this signaling cascade.

One study has shown that this compound inhibits the phosphorylation of MEK1/2 and AKT, consistent with its mechanism of action of targeting upstream signaling components.[3]

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ITK ITK TCR->ITK Activation PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation (Activation) PF06465469 This compound PF06465469->ITK Inhibition PLCg1->PIP2 Hydrolysis MEK1_2 MEK1/2 DAG->MEK1_2 AKT AKT IP3->AKT ERK ERK MEK1_2->ERK Downstream T-cell Activation, Proliferation, Cytokine Release AKT->Downstream ERK->Downstream

Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound.

ITK/BTK Enzymatic Assay

This protocol describes a method to determine the in vitro potency of this compound against purified ITK and BTK enzymes.

Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (ITK or BTK) - this compound dilutions - ATP - Substrate peptide start->prepare_reagents plate_setup Plate Setup: Add kinase to wells prepare_reagents->plate_setup add_inhibitor Add this compound dilutions and incubate plate_setup->add_inhibitor initiate_reaction Initiate Reaction: Add ATP and substrate add_inhibitor->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_signal Read Signal (e.g., luminescence) stop_reaction->read_signal analyze_data Data Analysis: Calculate IC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro ITK/BTK enzymatic assay.

Materials:

  • Recombinant human ITK or BTK enzyme

  • This compound

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the ITK or BTK enzyme to each well.

  • Incubate for 30 minutes at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase substrate. The final ATP concentration should be at or near the Km for the respective enzyme.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percent inhibition versus the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Cellular PLCγ Phosphorylation Assay

This protocol describes a method to measure the inhibition of PLCγ phosphorylation in Jurkat cells.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 antibody (OKT3)

  • RPMI-1640 medium with 10% FBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, and HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

  • Immediately lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-PLCγ1.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total PLCγ1 as a loading control.

  • Quantify the band intensities and calculate the percent inhibition of PLCγ phosphorylation at each concentration of this compound to determine the IC50.

IL-2 Production Assay in Human Whole Blood

This protocol outlines a method to assess the effect of this compound on IL-2 production in stimulated human whole blood.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • This compound

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 beads

  • RPMI-1640 medium

  • Human IL-2 ELISA kit

  • 96-well culture plates

Procedure:

  • Dilute the whole blood 1:1 with RPMI-1640 medium.

  • Add the diluted blood to the wells of a 96-well plate.

  • Add serial dilutions of this compound or vehicle to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the blood with PHA (e.g., 5 µg/mL) or anti-CD3/anti-CD28 beads.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-2 production at each concentration of this compound and determine the IC50.

Western Blot for MEK and AKT Phosphorylation

This protocol details a method to evaluate the impact of this compound on the phosphorylation of MEK1/2 and AKT.[4][5][6]

Materials:

  • T-cell line (e.g., Jurkat)

  • This compound

  • Stimulant (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • Lysis buffer

  • Antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, anti-phospho-AKT (Ser473), anti-AKT, and HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Culture Jurkat cells and pre-treat with this compound as described in the PLCγ phosphorylation assay.

  • Stimulate the cells as required to induce MEK and AKT phosphorylation.

  • Lyse the cells and perform western blotting as previously described.

  • Probe the membranes with antibodies against the phosphorylated and total forms of MEK1/2 and AKT.

  • Analyze the results to determine the effect of this compound on the phosphorylation status of these downstream kinases.

Potential Resistance Mechanisms

While specific resistance mutations for this compound have not been reported in the literature, data from other covalent BTK inhibitors can provide insights into potential mechanisms of acquired resistance.

On-Target Mutations:

  • Cysteine to Serine Mutation (C481S): In BTK, the most common resistance mutation for covalent inhibitors is the conversion of the cysteine at position 481 to a serine.[7][8] This mutation prevents the covalent binding of the inhibitor, leading to a loss of potency. A similar mutation in the targeted cysteine of ITK could potentially confer resistance to this compound.

  • Other Kinase Domain Mutations: Other mutations within the kinase domain of BTK have been identified that confer resistance to both covalent and non-covalent inhibitors.[7][9][10] These mutations can alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor.

Downstream Mutations:

  • PLCγ2 Mutations: Activating mutations in PLCγ2, a direct substrate of BTK, can lead to ligand-independent signaling, bypassing the need for BTK activity and thus conferring resistance to BTK inhibitors.[7][11] Similar mutations in PLCγ1 could potentially mediate resistance to ITK inhibitors.

Experimental Approach to Identify Resistance Mutations:

Resistance_Screening_Workflow start Start cell_culture Culture sensitive cell line start->cell_culture mutagenesis Induce random mutagenesis (e.g., with ENU) cell_culture->mutagenesis drug_selection Culture in the presence of increasing concentrations of This compound mutagenesis->drug_selection isolate_clones Isolate resistant clones drug_selection->isolate_clones genomic_analysis Genomic DNA extraction and sequencing of ITK, BTK, and PLCγ1 isolate_clones->genomic_analysis identify_mutations Identify mutations in resistant clones genomic_analysis->identify_mutations validate_mutations Validate functional effect of mutations identify_mutations->validate_mutations end End validate_mutations->end

Caption: A potential workflow for in vitro screening of this compound resistance mutations.

Conclusion

This compound is a potent and selective covalent inhibitor of ITK and BTK with clear in vitro activity in both biochemical and cellular assays. Its mechanism of action involves the disruption of the TCR signaling pathway, leading to the inhibition of downstream signaling events and T-cell activation. While the potential for acquired resistance through on-target or downstream mutations exists, further studies are needed to fully characterize the resistance profile of this compound. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug developers working to further understand and utilize this promising therapeutic agent.

References

The Role of PF-06465469 in T-Cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent and irreversible covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By targeting ITK, this compound effectively modulates downstream signaling events, leading to the suppression of T-cell activation and effector functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on TCR signaling pathways. We present key quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and inflammation.

Introduction to T-Cell Receptor Signaling and the Role of ITK

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This interaction triggers a complex intracellular signaling cascade that ultimately leads to T-cell proliferation, differentiation, and the execution of effector functions. A key mediator in this pathway is Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.

Upon TCR stimulation, ITK is recruited to the cell membrane and activated. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2). Given its pivotal role, ITK represents a key therapeutic target for modulating T-cell mediated immune responses.

This compound: A Covalent Inhibitor of ITK

This compound is a small molecule inhibitor that covalently binds to a cysteine residue (Cys442) in the ATP-binding site of ITK. This irreversible binding leads to the sustained inactivation of the kinase. In addition to its potent activity against ITK, this compound also demonstrates inhibitory effects on Bruton's tyrosine kinase (BTK), another member of the Tec kinase family primarily expressed in B-cells.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

TargetAssay TypeIC50 (nM)Reference
ITKBiochemical Kinase Assay2[1]
BTKBiochemical Kinase Assay2[1]

Table 1: Biochemical Inhibitory Activity of this compound

AssayCell TypeEndpointIC50 (nM)Reference
PLC-γ PhosphorylationJurkat T-cellsInhibition of anti-CD3 induced phosphorylation31[1]
IL-2 ProductionHuman Whole BloodInhibition of anti-CD3 stimulated IL-2 release48[1]

Table 2: Cellular Inhibitory Activity of this compound

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway and the Point of Intervention for this compound

The following diagram illustrates the canonical T-cell receptor signaling pathway, highlighting the central role of ITK and the inhibitory action of this compound.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Lck->CD3 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLC-γ1 LAT->PLCG1 ITK ITK SLP76->ITK ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene Gene Expression (e.g., IL-2) NFAT->Gene NFkB->Gene AP1->Gene PF06465469 This compound PF06465469->ITK Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay ITK/BTK Kinase Assay (e.g., ADP-Glo) IC50_determination_biochem Biochemical IC50 Determination KinaseAssay->IC50_determination_biochem CellCulture Cell Culture (Jurkat T-cells, Human PBMCs) CompoundTreatment Treatment with This compound CellCulture->CompoundTreatment TCR_Stimulation TCR Stimulation (e.g., anti-CD3) CompoundTreatment->TCR_Stimulation PLCG_Assay PLC-γ Phosphorylation Assay (e.g., Western Blot) TCR_Stimulation->PLCG_Assay IL2_Assay IL-2 Production Assay (e.g., ELISA) TCR_Stimulation->IL2_Assay Cellular_IC50 Cellular IC50 Determination PLCG_Assay->Cellular_IC50 IL2_Assay->Cellular_IC50

References

An In-depth Technical Guide to the Inhibition of Bruton's Tyrosine Kinase by PF-06465469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. This document provides a comprehensive technical overview of the inhibition of BTK by this compound, including its mechanism of action, inhibitory potency, and effects on downstream cellular signaling. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction to this compound and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a well-established therapeutic target for a range of B-cell malignancies and autoimmune diseases.

This compound is a small molecule inhibitor that also targets Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] It functions as a covalent inhibitor, forming an irreversible bond with its target kinase.[1][2]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through both biochemical and cellular assays.

Assay Type Target/Process Cell Line/System IC50 (nM) Reference
Biochemical AssayBTK (Bruton's tyrosine kinase)Purified Enzyme2[3]
Biochemical AssayITK (Interleukin-2 Inducible T-cell Kinase)Purified Enzyme2[3]
Cellular AssayPLCγ PhosphorylationJurkat Cells31[2]
Cellular AssayIL-2 ProductionHuman Whole Blood48[2]

Mechanism of Covalent Inhibition

This compound acts as a covalent inhibitor of BTK. This mechanism involves the formation of an irreversible covalent bond between the inhibitor and a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This covalent modification permanently inactivates the kinase, preventing it from binding to ATP and phosphorylating its downstream substrates.

BTK Signaling Pathway and Inhibition by this compound

The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to a cascade of intracellular events mediated by a series of kinases. BTK plays a pivotal role in this pathway by phosphorylating and activating downstream targets, most notably phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to further propagate the signal. This signaling cascade ultimately results in the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation.

By covalently binding to BTK and inhibiting its kinase activity, this compound effectively blocks this entire downstream signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription PF06465469 This compound PF06465469->BTK Inhibition

Figure 1. Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

BTK Kinase Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against BTK using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[4]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Add the serially diluted this compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BTK_Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Reagents Add BTK, Substrate, and Inhibitor to Plate Prep_Inhibitor->Add_Reagents Initiate_Rxn Initiate Reaction with ATP Add_Reagents->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Stop_Rxn Stop Reaction & Measure ADP (Luminescence) Incubate->Stop_Rxn Analyze_Data Data Analysis (IC50 Determination) Stop_Rxn->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for a BTK kinase inhibition assay.

PLCγ Phosphorylation Assay in Jurkat Cells (Generic Protocol)

This protocol describes a general method to assess the effect of this compound on the phosphorylation of PLCγ in Jurkat cells following T-cell receptor (TCR) stimulation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 antibody (e.g., OKT3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLCγ and anti-total-PLCγ

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3 antibody (e.g., 1-10 µg/mL) for a short period (e.g., 2-5 minutes) at 37°C.[5]

  • Immediately lyse the cells on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-phospho-PLCγ antibody, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an anti-total-PLCγ antibody as a loading control.

  • Quantify the band intensities to determine the effect of this compound on PLCγ phosphorylation.

IL-2 Production Assay in Human Whole Blood (Generic Protocol)

This protocol provides a general framework for measuring the inhibitory effect of this compound on IL-2 production in human whole blood stimulated with anti-CD3.

Materials:

  • Freshly drawn human whole blood (heparinized)

  • RPMI-1640 medium

  • Anti-CD3 antibody

  • Anti-CD28 antibody (for co-stimulation)

  • This compound

  • ELISA kit for human IL-2

  • 96-well cell culture plates

Procedure:

  • Dilute the whole blood with RPMI-1640 medium (e.g., 1:10 dilution).[2]

  • Add the diluted blood to the wells of a 96-well plate.

  • Add various concentrations of this compound or vehicle control to the wells.

  • Stimulate the blood with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).[2]

  • Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24-48 hours).[6]

  • Centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the IL-2 concentration against the inhibitor concentration.

Pharmacokinetics and Safety Profile

As of the latest available information, detailed in vivo pharmacokinetic and comprehensive safety data for this compound in humans are not extensively published in the public domain. Preclinical studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall safety profile, before it can be considered for clinical development.

Conclusion

This compound is a potent covalent inhibitor of BTK with significant activity in both biochemical and cellular assays. Its mechanism of action, involving the irreversible inactivation of BTK, makes it a valuable tool for studying the role of BTK in B-cell signaling and a potential starting point for the development of therapeutic agents targeting B-cell malignancies and autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this compound and other BTK inhibitors. Further studies are required to establish a comprehensive kinase selectivity profile and to evaluate its in vivo efficacy, pharmacokinetics, and safety.

References

PF-06465469: A Technical Guide for T-Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral T-cell lymphomas (PTCL) represent a heterogeneous group of non-Hodgkin's lymphomas with generally poor prognoses following standard chemotherapy.[1][2] This has spurred research into novel therapeutic targets within the T-cell receptor (TCR) signaling pathway, a critical cascade for T-cell development, activation, and proliferation.[1] A key enzyme in this pathway is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] PF-06465469 has emerged as a potent, covalent inhibitor of ITK, demonstrating potential as a therapeutic agent in T-cell malignancies.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data in T-cell lymphoma models, and detailed experimental protocols.

Core Mechanism of Action

This compound is a covalent inhibitor that primarily targets Interleukin-2-inducible T-cell kinase (ITK).[1][4][5] ITK is a crucial component of the T-cell receptor (TCR) signaling cascade, which is essential for T-cell activation and differentiation.[1][2][3] In addition to ITK, this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec kinase family primarily expressed in B-cells but also implicated in some T-cell functions.[1][5]

The binding of this compound to ITK leads to the downstream inhibition of several key signaling molecules. Notably, it has been shown to inhibit the phosphorylation of MEK1/2 and AKT.[1][2][3][5] This multi-faceted inhibition disrupts the intricate signaling network that drives T-cell lymphoma proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Inhibitory Activity of this compound

Target/AssayIC50 ValueCell Line/SystemReference
ITK (enzymatic assay)2 nMPurified enzyme[1][4][5]
BTK (enzymatic assay)2 nMPurified enzyme[1][5]
Anti-CD3 induced PLCγ phosphorylation31 nMJurkat cells[1][5]
IL-2 production in human whole blood48 nMAnti-CD3 stimulated human whole blood[1][5]

Table 2: In vitro Efficacy of this compound in T-Cell Lines

Cell LineIC50 for SurvivalNotesReference
Jurkat<10 µMMost sensitive cell line tested[2]
K299Modest sensitivity (2.5-fold higher IC50 than Jurkat)[2]
SUDHL6 (B-cell lymphoma)<10 µMSuggests activity against BTK in B-cell lines[2]
Ramos (B-cell lymphoma)<10 µMSuggests activity against BTK in B-cell lines[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in T-Cell Lymphoma

The following diagram illustrates the proposed mechanism of action of this compound in disrupting T-cell receptor signaling in lymphoma cells.

PF06465469_Signaling_Pathway Signaling pathway inhibited by this compound. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg PLCγ ITK->PLCg Phosphorylation AKT AKT ITK->AKT Activation MEK MEK1/2 ITK->MEK Activation Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT->Proliferation MEK->Proliferation PF06465469 This compound PF06465469->ITK BTK BTK PF06465469->BTK Experimental_Workflow Workflow for in vitro evaluation of this compound. cluster_assays In Vitro Assays start Start: T-Cell Lymphoma Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubation->viability western Western Blot Analysis (p-ITK, p-AKT, p-MEK, etc.) incubation->western calcium Calcium Flux Assay incubation->calcium migration Cell Migration Assay (e.g., Transwell) incubation->migration analysis Data Analysis and Interpretation viability->analysis western->analysis calcium->analysis migration->analysis

References

PF-06465469: A Technical Guide to a Potent Covalent ITK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1407966-77-1

This technical guide provides an in-depth overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its mechanism of action, key experimental data, and detailed methodologies for its evaluation.

Core Compound Information

This compound is a small molecule inhibitor that has demonstrated significant potential in modulating T-cell signaling pathways. Its fundamental properties are summarized below.

PropertyValue
CAS Number 1407966-77-1
Molecular Formula C₃₀H₃₃N₇O₂
Molecular Weight 523.63 g/mol
Primary Target Interleukin-2 inducible T-cell kinase (ITK)
Secondary Target(s) Bruton's tyrosine kinase (BTK)
Mechanism of Action Covalent, irreversible inhibitor

Quantitative Biological Activity

This compound exhibits potent inhibitory activity in various enzymatic and cell-based assays. The following table summarizes key quantitative data.

Assay TypeTarget/Cell LineEndpointResult (IC₅₀)Reference
Enzymatic AssayITKActivity2 nM[1][2][3]
Enzymatic AssayBTKActivity2 nM[4]
Cell-Based IP1 AssayJurkat cellsIP1 Prod.31 nM[4]
Human Whole Blood AssayHuman T-cellsIL-2 Prod.48 nM[3][4]
PLCγ Phosphorylation AssayJurkat cellsp-PLCγ31 nM[3]

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that specifically targets a cysteine residue in the active site of ITK, leading to its irreversible inactivation. ITK is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates downstream substrates, most notably Phospholipase C gamma 1 (PLCγ1). The phosphorylation of PLCγ1 initiates a cascade of downstream events, including the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of transcription factors like NFAT and AP-1. These transcription factors drive the expression of key cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and differentiation.

By covalently binding to ITK, this compound effectively blocks this signaling cascade, leading to the inhibition of T-cell activation and cytokine production. Additionally, this compound has been shown to inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader impact on T-cell signaling pathways[3].

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 ITK ITK SLP76->ITK ITK->PLCg1 Phosphorylation MEK1_2 MEK1/2 ITK->MEK1_2 AKT AKT ITK->AKT pPLCg1 p-PLCγ1 PLCg1->pPLCg1 PIP2 PIP2 pPLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux AP1 AP-1 DAG->AP1 NFAT NFAT Ca_flux->NFAT IL2_gene IL-2 Gene Expression NFAT->IL2_gene AP1->IL2_gene pMEK1_2 p-MEK1/2 MEK1_2->pMEK1_2 pAKT p-AKT AKT->pAKT PF06465469 This compound PF06465469->ITK Covalent Inhibition

Caption: ITK signaling pathway and inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on published literature and standard laboratory practices.

ITK Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant ITK.

  • Materials:

    • Recombinant human ITK enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing the ITK enzyme and the peptide substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km value.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

PLCγ Phosphorylation Assay in Jurkat Cells

This cell-based assay measures the inhibition of TCR-induced PLCγ phosphorylation in a T-cell line.

  • Materials:

    • Jurkat T-cells

    • RPMI-1640 medium supplemented with 10% FBS

    • Anti-CD3 antibody (e.g., OKT3 clone)

    • This compound stock solution in DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

    • Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 10 minutes at 37°C.

    • Immediately lyse the cells on ice with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-PLCγ1 antibody to confirm equal loading.

    • Densitometry is used to quantify the band intensities, and the IC₅₀ is calculated.

Human Whole Blood IL-2 Production Assay

This assay assesses the effect of this compound on T-cell activation in a more physiologically relevant setting.

  • Materials:

    • Freshly drawn human whole blood from healthy donors (heparinized)

    • RPMI-1640 medium

    • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

    • This compound stock solution in DMSO

    • Human IL-2 ELISA kit

  • Procedure:

    • Dilute the whole blood 1:10 with RPMI-1640 medium.

    • Add the diluted blood to a 96-well plate.

    • Add various concentrations of this compound or DMSO and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

    • Stimulate the T-cells by adding PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.

    • Calculate the IC₅₀ value based on the inhibition of IL-2 production.

CXCL12-Induced Cell Migration Assay

This assay evaluates the impact of this compound on T-cell chemotaxis.

  • Materials:

    • Jurkat T-cells

    • RPMI-1640 medium with 0.5% BSA

    • Recombinant human CXCL12

    • This compound stock solution in DMSO

    • Transwell inserts (e.g., 5 µm pore size) for a 24-well plate

    • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Starve Jurkat cells in RPMI-1640 with 0.5% BSA for 2-4 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.

    • In the lower chamber of the 24-well plate, add RPMI-1640 with 0.5% BSA containing CXCL12 (e.g., 100 ng/mL). For the negative control, add medium without CXCL12.

    • Add the pre-treated Jurkat cells (e.g., 1 x 10⁵ cells in 100 µL) to the upper chamber of the Transwell insert.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

    • Remove the Transwell inserts.

    • Quantify the number of migrated cells in the lower chamber using a cell viability assay.

    • Calculate the percentage of migration inhibition relative to the DMSO control.

Migration_Assay_Workflow cluster_prep Cell Preparation cluster_assay Transwell Assay Setup cluster_incubation Incubation & Migration cluster_readout Data Acquisition starve Starve Jurkat Cells (2-4h) pretreat Pre-treat with this compound (30 min) starve->pretreat upper_chamber Upper Chamber: Treated Jurkat Cells pretreat->upper_chamber lower_chamber Lower Chamber: CXCL12 in RPMI incubate Incubate (4h, 37°C) lower_chamber->incubate upper_chamber->incubate quantify Quantify Migrated Cells (e.g., CellTiter-Glo®) incubate->quantify

Caption: Workflow for a CXCL12-induced cell migration assay.

Conclusion

This compound is a potent and selective covalent inhibitor of ITK with demonstrated activity in both enzymatic and cellular assays. Its ability to irreversibly inhibit a key kinase in the T-cell signaling pathway makes it a valuable tool for research in immunology and a potential therapeutic candidate for T-cell-mediated diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.

References

PF-06465469 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document outlines its core molecular properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueCitations
Molecular Formula C₃₀H₃₃N₇O₂[1][2][3][4][5]
Molecular Weight 523.63 g/mol [1][3][4][5]
CAS Number 1407966-77-1[1][3]
ITK IC₅₀ 2 nM[2][3][6][7]
BTK IC₅₀ 2 nM[3][6][7]
Cell-based IP1 Assay IC₅₀ 31 nM[3][7]
Human Whole Blood Assay IC₅₀ 48 nM[3][6][7]

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor of ITK, a Tec family kinase crucial for T-cell receptor (TCR) signaling.[2][6] By binding to ITK, this compound effectively blocks its enzymatic activity.[2] This inhibitory action also extends to Bruton's tyrosine kinase (BTK), another member of the Tec family, with similar potency.[3][6][7]

The inhibition of ITK by this compound disrupts downstream signaling cascades that are essential for T-cell activation, proliferation, and differentiation. A key consequence of ITK inhibition is the suppression of Phospholipase C gamma (PLCγ) phosphorylation.[3][6] This event is critical for the subsequent mobilization of intracellular calcium and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Studies have demonstrated that this compound abolishes the nuclear translocation of NFATc1.[3]

Furthermore, this compound has been shown to inhibit the phosphorylation of MEK1/2 and AKT, key components of the MAPK/ERK and PI3K/AKT signaling pathways, respectively.[3][6] These pathways are integral to cell survival and proliferation. The compound's impact on these signaling molecules highlights its potential for broad effects on T-cell function. The functional consequences of these inhibitory activities include a reduction in cytokine production, such as IL-2, and the inhibition of cell migration.[1][6]

PF06465469_Signaling_Pathway This compound Signaling Pathway Inhibition PF06465469 This compound ITK ITK PF06465469->ITK TCR T-Cell Receptor (TCR) TCR->ITK PLCG PLCγ ITK->PLCG MEK_AKT MEK1/2 & AKT Phosphorylation ITK->MEK_AKT Migration Cell Migration ITK->Migration Ca_Flux Ca²⁺ Flux PLCG->Ca_Flux NFAT NFATc1 Translocation Ca_Flux->NFAT Cytokines Cytokine Production (e.g., IL-2) NFAT->Cytokines

This compound inhibits ITK, blocking downstream signaling pathways.

Experimental Protocols

Detailed methodologies for key experimental applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100).

    • Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in the reaction buffer.

  • Assay Procedure :

    • Serially dilute the this compound stock solution to create a range of concentrations.

    • In a microplate, add the recombinant target kinase.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Data Analysis :

    • Quantify the kinase activity, typically by measuring the amount of phosphorylated substrate using methods such as fluorescence, luminescence, or radioactivity.

    • Plot the kinase activity against the concentration of this compound.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Human Whole Blood Assay

This protocol is for evaluating the effect of this compound on cytokine production in a physiologically relevant matrix.

  • Blood Collection and Preparation :

    • Collect whole blood from healthy donors into heparinized tubes.[8]

    • Use the blood within a few hours of collection.

  • Compound Treatment and Stimulation :

    • Add varying concentrations of this compound or DMSO (vehicle control) to aliquots of whole blood.

    • Incubate for a specified period (e.g., 1 hour) at 37°C.

    • Stimulate the T-cells in the blood by adding an activating agent, such as anti-CD3 antibody.[6]

    • Incubate the samples for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cytokine Measurement :

    • Centrifuge the blood samples to pellet the cells.

    • Collect the plasma supernatant.

    • Measure the concentration of the cytokine of interest (e.g., IL-2) in the plasma using an ELISA or a multiplex cytokine assay.[9]

  • Data Analysis :

    • Normalize the cytokine levels to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.

Cellular Phosphorylation Assay

This protocol details the assessment of this compound's effect on the phosphorylation of downstream signaling proteins in a cell line, such as Jurkat cells.

  • Cell Culture and Treatment :

    • Culture Jurkat cells in appropriate media and conditions.

    • Pre-treat the cells with different concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell receptor signaling.[3]

  • Cell Lysis and Protein Quantification :

    • After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting :

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-PLCγ, PLCγ, p-AKT, AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis :

    • Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein for each treatment condition.

Experimental_Workflow General Experimental Workflow for this compound start Start reagent_prep Reagent Preparation (this compound, Cells, Buffers) start->reagent_prep treatment Treatment with this compound reagent_prep->treatment stimulation Cellular Stimulation (if applicable) treatment->stimulation incubation Incubation stimulation->incubation data_collection Data Collection (e.g., Western Blot, ELISA, Flow Cytometry) incubation->data_collection analysis Data Analysis (IC₅₀ Determination) data_collection->analysis end End analysis->end

A generalized workflow for in vitro experiments with this compound.

References

Methodological & Application

Application Notes and Protocols for PF-06465469 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK).[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based phosphorylation assay. Additionally, it summarizes the inhibitory activity of the compound and illustrates the relevant signaling pathways and experimental workflows.

Introduction

Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, differentiation, and cytokine production.[2][3] Dysregulation of ITK signaling is implicated in various inflammatory and autoimmune diseases, as well as T-cell malignancies.[2][4] this compound is a covalent inhibitor that targets ITK, and also BTK, with high potency.[1] In vitro studies have demonstrated its ability to block downstream signaling events initiated by TCR activation.[2][5] These application notes provide standardized protocols to enable researchers to reliably assess the in vitro pharmacology of this compound and similar ITK inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineEndpointIC₅₀ (nM)
Biochemical Kinase AssayRecombinant ITKEnzyme Activity2
Biochemical Kinase AssayRecombinant BTKEnzyme Activity2
Cell-Based IP1 Assay-IP1 Production31
Human Whole Blood Assay-IL-2 Production48
Cell-Based Phosphorylation AssayJurkat cellsPLCγ Phosphorylation31

Signaling Pathway

The following diagram illustrates the simplified T-cell receptor signaling pathway and the point of inhibition by this compound.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation MEK1_2 MEK1/2 ITK->MEK1_2 AKT AKT ITK->AKT IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression NFkB->Gene PF06465469 This compound PF06465469->ITK Inhibition

Caption: T-cell receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Biochemical ITK Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant ITK. A time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as LanthaScreen®, is a suitable method.

Materials:

  • Recombinant human ITK enzyme

  • TR-FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescein-labeled substrate peptide (e.g., Poly-GT)

  • ATP

  • Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • This compound

  • DMSO

  • 384-well assay plates

Workflow Diagram:

Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add Compound to Assay Plate A->B D Add Master Mix to Plate B->D C Prepare Kinase/Substrate Master Mix C->D F Add ATP to Initiate Reaction D->F E Prepare ATP Solution E->F G Incubate at RT F->G I Add Stop/Detection Reagent G->I H Prepare Stop/Detection Reagent (EDTA/Antibody) H->I J Incubate at RT I->J K Read Plate (TR-FRET) J->K L Data Analysis (IC₅₀) K->L

Caption: Workflow for the biochemical ITK kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Further dilute the compound series in kinase buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include DMSO-only controls for 0% inhibition and wells without enzyme for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing the ITK enzyme and the fluorescein-labeled substrate in kinase buffer. The optimal concentrations should be determined empirically, but a starting point is 5 nM kinase and 200 nM substrate.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Kₘ for ITK.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a stop/detection solution containing 20 mM EDTA and 4 nM terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based PLCγ Phosphorylation Assay

This protocol describes a method to assess the inhibitory activity of this compound on the TCR signaling pathway in a cellular context by measuring the phosphorylation of PLCγ in Jurkat cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Anti-CD3 antibody (e.g., OKT3)

  • This compound

  • DMSO

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total-PLCγ1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow Diagram:

Cell_Assay_Workflow A Culture and Harvest Jurkat Cells B Pre-treat Cells with This compound A->B C Stimulate Cells with anti-CD3 B->C D Lyse Cells C->D E Determine Protein Concentration D->E F SDS-PAGE E->F G Western Blot F->G H Incubate with Primary Antibodies G->H I Incubate with Secondary Antibody H->I J Chemiluminescent Detection I->J K Image Analysis and Quantification J->K

Caption: Workflow for the cell-based PLCγ phosphorylation assay.

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Harvest cells and resuspend in serum-free medium at a density of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Add anti-CD3 antibody to a final concentration of 10 µg/mL to stimulate TCR signaling.

    • Incubate for 10 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-PLCγ1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total PLCγ1 as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-PLCγ1 and total PLCγ1. Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal. Calculate the percent inhibition of PLCγ1 phosphorylation relative to the stimulated control and determine the IC₅₀ value.

Conclusion

The protocols outlined in this document provide robust methods for the in vitro characterization of this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay confirms the compound's activity on the ITK signaling pathway in a more physiologically relevant context. These assays are essential tools for the preclinical evaluation of ITK inhibitors in drug discovery and development.

References

Application Notes and Protocols for PF-06465469 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK is a non-receptor tyrosine kinase primarily expressed in T-cells and Natural Killer (NK) cells, where it plays a vital role in T-cell activation, proliferation, and differentiation.[1][2] this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.[1] Due to its central role in T-cell signaling, ITK is a promising therapeutic target for a range of immune-mediated diseases, including autoimmune disorders and T-cell malignancies.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other ITK inhibitors in a cellular context. The described assays measure the inhibitor's impact on key downstream signaling events, cellular functions, and cytokine production.

Mechanism of Action and Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. A key component of this cascade is the activation of ITK, which in turn phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers lead to the activation of downstream pathways, including the Ras/MEK/ERK and protein kinase C (PKC) pathways, and an increase in intracellular calcium levels. Ultimately, these signals converge on the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), which drive the expression of genes essential for T-cell activation, including the cytokine Interleukin-2 (IL-2).[3][4] this compound covalently binds to ITK, inhibiting its kinase activity and thereby blocking this entire downstream signaling cascade.[1][2]

TCR_Signaling_Pathway TCR_CD3 TCR/CD3 LCK LCK TCR_CD3->LCK Activation ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 p PF06465469 This compound PF06465469->ITK Inhibition PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Influx IP3->Ca_Flux PKC PKCθ DAG->PKC Ras_GRP RasGRP DAG->Ras_GRP Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT NFAT_nuc NFAT (nuclear) NFAT->NFAT_nuc Translocation Gene_Expression Gene Expression (e.g., IL-2) NFAT_nuc->Gene_Expression Ras Ras Ras_GRP->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Activation AP1->Gene_Expression

Caption: TCR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key findings.

Target Assay Type IC₅₀ (nM) Reference
ITKBiochemical2[1][2]
BTKBiochemical2[1]

Table 1: Biochemical inhibitory potency of this compound.

Cell Line Assay Stimulus IC₅₀ (nM) Reference
JurkatPLCγ Phosphorylationanti-CD331[1]
Human Whole BloodIL-2 Productionanti-CD348[1]
JurkatIP1 Assay-31
JurkatCell MigrationCXCL12>1000[5]

Table 2: Cellular inhibitory activity of this compound.

Experimental Protocols

Jurkat Cell Culture and TCR Activation

This protocol describes the basic culture of Jurkat E6.1 cells and their activation to mimic TCR signaling.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • 6-well tissue culture plates

Protocol:

  • Maintain Jurkat E6.1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells every 2-3 days to maintain a density between 0.1 and 1 x 10⁶ cells/mL.

  • For activation, seed 1 x 10⁶ cells/mL in a 6-well plate.

  • Add anti-CD3 and anti-CD28 antibodies to the cell suspension at final concentrations of 1-3 µg/mL and 3-5 µg/mL, respectively.[2]

  • Incubate the cells for the desired time period (e.g., 5-30 minutes for phosphorylation studies, 6-24 hours for cytokine production).[2]

Cellular Phosphorylation Assay by Western Blot

This protocol details the detection of phosphorylated PLCγ1, AKT, and MEK1/2 in Jurkat cells following TCR activation and treatment with this compound.

Western_Blot_Workflow Cell_Culture 1. Jurkat Cell Culture & Activation Inhibitor_Treatment 2. This compound Treatment Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-PLCγ, p-AKT, p-MEK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for the cellular phosphorylation assay by Western blot.

Materials:

  • Activated Jurkat cells (from Protocol 1)

  • This compound

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-phospho-AKT (Ser473), anti-phospho-MEK1/2 (Ser217/221), and corresponding total protein antibodies.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Pre-treat Jurkat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Activate the cells with anti-CD3/anti-CD28 antibodies for 15 minutes.

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

T-Cell Migration Assay

This protocol measures the effect of this compound on T-cell migration towards a chemokine gradient using a transwell assay.

Materials:

  • Jurkat cells

  • RPMI-1640 medium (serum-free)

  • CXCL12 (SDF-1α)

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

  • Starve Jurkat cells in serum-free RPMI-1640 for 2-4 hours.

  • Resuspend the cells in serum-free medium at 1 x 10⁶ cells/mL and pre-treat with various concentrations of this compound or vehicle for 1 hour.

  • Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate. Add medium without CXCL12 as a negative control.

  • Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell insert.

  • Incubate the plate at 37°C for 4 hours.

  • Measure the number of cells that have migrated to the lower chamber using a cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of migration inhibition relative to the vehicle-treated control.

Intracellular IL-2 Staining by Flow Cytometry

This protocol describes the detection of intracellular IL-2 production in Jurkat cells after activation and treatment with this compound.

Flow_Cytometry_Workflow Cell_Activation 1. Cell Activation & Inhibitor Treatment Protein_Transport_Inhibition 2. Add Brefeldin A Cell_Activation->Protein_Transport_Inhibition Surface_Staining 3. Surface Marker Staining (CD3, CD69) Protein_Transport_Inhibition->Surface_Staining Fix_Perm 4. Fixation & Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining 5. Intracellular IL-2 Staining Fix_Perm->Intracellular_Staining Acquisition 6. Flow Cytometry Acquisition Intracellular_Staining->Acquisition Analysis 7. Data Analysis Acquisition->Analysis

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Materials:

  • Activated Jurkat cells (from Protocol 1)

  • This compound

  • Brefeldin A

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Permeabilization buffer

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD69, anti-IL-2, and corresponding isotype controls.

  • Flow cytometer

Protocol:

  • Pre-treat Jurkat cells with this compound or vehicle for 1-2 hours.

  • Activate the cells with anti-CD3/anti-CD28 antibodies for 6 hours.

  • For the last 4 hours of activation, add Brefeldin A to a final concentration of 10 µg/mL to block cytokine secretion.

  • Harvest the cells and wash with FACS buffer.

  • Stain for surface markers (e.g., CD3, CD69) by incubating with antibodies for 30 minutes on ice.

  • Wash the cells and then fix and permeabilize them using the Fixation/Permeabilization buffer for 20 minutes at room temperature.

  • Wash the cells with Permeabilization buffer.

  • Stain for intracellular IL-2 by incubating with the anti-IL-2 antibody in Permeabilization buffer for 30 minutes at room temperature.

  • Wash the cells with Permeabilization buffer and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the percentage of IL-2 positive cells.

References

Application Notes and Protocols for PF-06465469 in Jurkat Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-06465469 is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in T-cell receptor (TCR) signaling pathways.[1][2] With an IC50 of 2 nM for ITK, it also demonstrates inhibitory activity against Bruton's Tyrosine Kinase (BTK), another member of the Tec family of kinases.[1][3] Its mechanism of action involves blocking the phosphorylation of downstream signaling molecules, thereby affecting T-cell activation, proliferation, and migration.[1][4] These characteristics make this compound a valuable tool for studying T-cell mediated diseases, including T-cell lymphoma and leukemia.[1][4] The Jurkat cell line, a human T lymphoblastoid cell line derived from an acute T-cell leukemia, serves as an excellent in vitro model for investigating the effects of ITK inhibitors like this compound.[5][6]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in Jurkat cell lines.

Data Presentation

The following table summarizes the quantitative data for this compound, providing key values for experimental design.

Target Cell Line Assay Type IC50 Value Description
ITK (enzymatic)-Enzymatic Assay2 nMPotent inhibition of ITK enzymatic activity.[2][3]
BTK (enzymatic)-Enzymatic Assay2 nMPotent inhibition of BTK enzymatic activity.[1][3]
ITK (cellular)JurkatWestern Blot0.031 µM (31 nM)Covalent inhibition of ITK, assessed by the inhibition of anti-CD3 antibody-stimulated PLCγ phosphorylation.[1][4][7]
IL-2 ProductionHuman Whole BloodIL-2 Production Assay48 nMInhibition of IL-2 production in anti-CD3 stimulated human whole blood.[1][3]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams have been generated.

G This compound Inhibition of TCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ITK ITK Lck->ITK Phosphorylation PLCg PLCγ ITK->PLCg Phosphorylation MEK MEK1/2 ITK->MEK AKT AKT ITK->AKT Migration Cell Migration ITK->Migration via Chemokine Signaling NFAT NFAT PLCg->NFAT Activation Proliferation Proliferation NFAT->Proliferation PF06465469 This compound PF06465469->ITK Inhibition

Caption: this compound mechanism of action in the TCR signaling cascade.

G Experimental Workflow for this compound in Jurkat Cells start Start culture 1. Jurkat Cell Culture (Maintain at 1-8 x 10^5 cells/mL) start->culture treatment 2. Treatment with this compound (e.g., 2 µM for 24h) culture->treatment harvest 3. Cell Harvesting (Centrifugation) treatment->harvest analysis 4. Downstream Analysis harvest->analysis viability Cell Viability Assay (e.g., MTT Assay) analysis->viability western Western Blot (p-ITK, p-PLCγ) analysis->western migration Migration Assay (e.g., Transwell Assay) analysis->migration end End viability->end western->end migration->end

Caption: A generalized workflow for experiments using this compound.

Experimental Protocols

1. Jurkat Cell Culture and Maintenance

This protocol is adapted from standard Jurkat cell culture procedures.[5][8][9]

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Density: Maintain Jurkat cells, which grow in suspension, at a concentration between 1 x 10^5 and 8 x 10^5 viable cells/mL for optimal health.[9] Do not allow the cell density to exceed 3 x 10^6 cells/mL.

  • Subculturing:

    • Aseptically remove a portion of the cell suspension.

    • Centrifuge at 150-400 x g for 5-10 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to a seeding density of 1-2 x 10^5 viable cells/mL.

    • Alternatively, for routine passaging, dilute the cell culture with fresh medium to the desired density every 2-3 days.

2. Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a solid. Dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level toxic to the cells (typically ≤ 0.1%).

3. Treatment of Jurkat Cells with this compound

  • Count Jurkat cells using a hemocytometer or automated cell counter and determine viability (e.g., via trypan blue exclusion).

  • Seed the cells in a multi-well plate or culture flask at the desired density (e.g., 5 x 10^5 cells/mL).

  • Prepare the working solution of this compound in the culture medium. For example, a 2 µM treatment for 24 hours has been shown to reduce ITK phosphorylation.[4]

  • Add the this compound working solution to the cells. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions.

4. Western Blot Analysis for Protein Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of ITK and its downstream targets like PLCγ.[10][11][12]

  • Cell Lysis:

    • After treatment, harvest cells by centrifugation (500 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Transfer:

    • Denature 15-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLCγ) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.[10] Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[14]

5. Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[15][16]

  • Add various concentrations of this compound to the wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[16]

  • Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[16]

  • Incubate the plate for another 4 hours at 37°C in the incubator.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

6. Cell Migration Assay

This compound has been shown to inhibit Jurkat cell migration in response to chemokines like CXCL12.[4][14] A transwell assay is a common method to assess this.

  • Use a transwell insert (e.g., 8 µm pore size) placed in a 24-well plate.

  • Add culture medium containing a chemoattractant (e.g., CXCL12) to the lower chamber.

  • Pre-treat Jurkat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).

  • Resuspend the pre-treated cells in serum-free medium and add them to the upper chamber of the transwell insert.

  • Incubate the plate for several hours (e.g., 4 hours) at 37°C to allow for cell migration.

  • Remove the non-migrated cells from the top surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom surface of the insert (e.g., with crystal violet).

  • Count the migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.

  • Quantify the inhibition of migration relative to the vehicle-treated control.

References

Application Notes and Protocols for PF-06465469 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Crucially, as of the latest available scientific literature, there are no published in vivo studies detailing the dosage and administration of PF-06465469 in animal models. One source explicitly states that "There have no studies about this compound on animal models, large numbers of work are need to be carried out"[1]. Therefore, the following application notes and protocols are based on the known preclinical data of this compound, in vivo studies of other covalent inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), and general practices for in vivo compound administration. These guidelines are intended to serve as a starting point for researchers, and it is imperative that dose-finding and toxicity studies are conducted for any new in vivo experiment with this compound.

Introduction

This compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) with a reported IC50 of 2 nM.[1] It also demonstrates inhibitory activity against Bruton's Tyrosine Kinase (BTK).[1] ITK is a critical component of the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, proliferation, and differentiation.[1] Due to its central role in T-cell function, ITK is a promising therapeutic target for T-cell mediated diseases, including certain types of T-cell lymphomas and autoimmune disorders. In vitro studies have shown that this compound can inhibit MEK1/2 and AKT phosphorylation, block the phosphorylation of PLCγ in Jurkat cells, and reduce IL-2 production in human whole blood.[1][2][3]

These application notes provide a comprehensive overview of suggested starting points for in vivo studies with this compound, including potential animal models, administration routes, and formulation strategies, drawing parallels from studies on other covalent ITK inhibitors.

Quantitative Data Summary

As no in vivo data for this compound is available, the following table summarizes in vivo dosage information for other covalent ITK inhibitors, which may serve as a reference for initial dose-finding studies.

InhibitorAnimal ModelDisease ModelDosageAdministration RouteReference
IbrutinibMouse (C57/BL6)B-cell Lymphoma6 mg/kg, dailyOral Gavage[4]
ATI-2138RodentArthritis, ColitisNot SpecifiedNot Specified[5]
PRN694Not SpecifiedDelayed Type HypersensitivityNot SpecifiedNot Specified[6]

Experimental Protocols

Formulation of this compound for In Vivo Administration

The appropriate formulation of this compound is critical for its bioavailability and efficacy in vivo. As a starting point, researchers can consider the following vehicle formulations commonly used for kinase inhibitors. It is essential to assess the solubility and stability of this compound in the chosen vehicle prior to administration.

Protocol 1: Suspension for Oral Gavage

This protocol is suitable for compounds with low aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Propylene glycol

  • Sterile deionized water (dH₂O)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosing concentration and the number of animals, calculate the total mass of this compound needed.

  • Prepare the vehicle: A common vehicle for oral gavage is a mixture of DMSO, propylene glycol, and dH₂O. A typical ratio is 10% DMSO, 40% propylene glycol, and 50% dH₂O.

  • Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. b. Add the required volume of DMSO and vortex thoroughly to dissolve the compound. Gentle warming may be necessary. c. Once dissolved, add the propylene glycol and vortex until the solution is homogenous. d. Finally, add the dH₂O and vortex again to ensure a uniform suspension.

  • Storage: It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.

In Vivo Efficacy Study in a T-Cell Lymphoma Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of T-cell lymphoma.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • T-cell lymphoma cell line (e.g., MyLa2059)[7]

  • Matrigel (optional)

  • Sterile PBS

  • Calipers for tumor measurement

  • Formulated this compound

  • Vehicle control

Procedure:

  • Cell Culture and Implantation: a. Culture the T-cell lymphoma cells according to standard protocols. b. On the day of implantation, harvest the cells and resuspend them in sterile PBS, with or without Matrigel. c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: a. Administer the formulated this compound to the treatment group via the chosen route (e.g., oral gavage). b. Administer the vehicle alone to the control group. c. The dosing schedule will need to be determined in preliminary studies but could start with once-daily administration.

  • Efficacy Assessment: a. Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of ITK Inhibition

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck TCR Activation ITK ITK Lck->ITK Phosphorylation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression PF06465469 This compound PF06465469->ITK Inhibition

Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture 1. T-Cell Lymphoma Cell Culture implantation 3. Cell Implantation (Subcutaneous) cell_culture->implantation formulation 2. This compound Formulation treatment 6. Treatment Administration (Oral Gavage) formulation->treatment tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization tumor_growth->randomization randomization->treatment monitoring 7. Efficacy & Toxicity Monitoring treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint tumor_analysis 9. Tumor Excision & Pharmacodynamic Analysis endpoint->tumor_analysis data_analysis 10. Data Analysis tumor_analysis->data_analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

PF-06465469 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK).[1][2][3] This document also includes experimental protocols for its use in research settings.

Application Notes

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and for its effective use in various experimental settings. While generally soluble in Dimethyl Sulfoxide (DMSO), the achievable concentration can vary.[1][4][5] For aqueous-based assays or in vivo studies, specific formulations are required.

Summary of Solubility Data

The following table summarizes the known solubility of this compound in DMSO and other solvent systems.

Solvent/SystemMaximum ConcentrationSolution AppearanceNotes
DMSO5 mMClearGentle warming may be required.[1][2]
DMSO5 mg/mLClearEquivalent to approximately 9.55 mM.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.1 mg/mL (2.10 mM)Suspended SolutionRequires sonication to aid dissolution.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.1 mg/mL (2.10 mM)Clear SolutionSaturation is not known.[6]
10% DMSO, 90% Corn Oil≥ 1.1 mg/mL (2.10 mM)Clear SolutionSuitable for certain in vivo applications.[6]

Note: The molecular weight of this compound is 523.63 g/mol .[1][2] Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis when preparing solutions.

Mechanism of Action and Signaling Pathway

This compound is a potent, covalent inhibitor of the nonreceptor tyrosine kinase ITK, with an IC50 of 2 nM.[3][6] It also demonstrates inhibitory activity against BTK with a similar potency.[1][2] ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway and is essential for T-cell activation.[3] By inhibiting ITK, this compound blocks downstream signaling events, including the phosphorylation of Phospholipase C gamma (PLCγ), which ultimately affects cellular functions like cytokine production (e.g., IL-2) and cell migration.[3]

ITK_Signaling_Pathway TCR TCR Activation ITK ITK TCR->ITK Activates PLCG PLCγ ITK->PLCG Phosphorylates PF06465469 This compound PF06465469->ITK Inhibits PLCG_p p-PLCγ PLCG->PLCG_p Downstream Downstream Signaling (e.g., Ca2+ flux, IL-2 production) PLCG_p->Downstream

This compound inhibits ITK-mediated signaling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 523.63 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 523.63 g/mol = 5.2363 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution.[1][6]

  • Once fully dissolved, the clear stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage (up to one year) or at -80°C for extended periods (up to two years).[6]

Protocol 2: Representative In Vitro Kinase Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against its target kinase, ITK, in a biochemical assay format.

Materials:

  • Recombinant human ITK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (prepared in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Kinase Reaction: a. Add the ITK enzyme and the peptide substrate to the wells of the multi-well plate. b. Add the diluted this compound or DMSO vehicle control to the appropriate wells. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to deplete remaining ATP). b. Add the second detection reagent to convert the generated ADP into a luminescent signal. c. Incubate as required by the detection kit.

  • Data Analysis: a. Measure the luminescence signal using a plate reader. b. The signal is inversely proportional to the kinase activity. c. Plot the signal versus the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Cell-Based Assay for Inhibition of PLCγ Phosphorylation

This protocol describes a method to measure the effect of this compound on the phosphorylation of PLCγ in Jurkat cells, a human T-lymphocyte cell line.[3]

Materials:

  • Jurkat cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • T-cell activator (e.g., anti-CD3 antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-PLCγ, anti-total-PLCγ, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: a. Culture Jurkat cells to the desired density. b. Seed the cells in a multi-well plate. c. Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2 hours).

  • Cell Stimulation: a. Stimulate the T-cells by adding anti-CD3 antibody to the culture medium. b. Incubate for a short period (e.g., 5-10 minutes) to induce TCR signaling and PLCγ phosphorylation.

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells with ice-cold lysis buffer. d. Clarify the lysate by centrifugation to remove cell debris.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phospho-PLCγ and a loading control (e.g., total PLCγ or GAPDH). e. Wash and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for phospho-PLCγ and the loading control. b. Normalize the phospho-PLCγ signal to the loading control. c. Determine the extent of inhibition of PLCγ phosphorylation at different concentrations of this compound.

Experimental_Workflow cluster_prep Compound Preparation cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay Prep Prepare this compound Stock Solution (DMSO) KinaseAssay Biochemical Kinase Assay Prep->KinaseAssay CellCulture Culture & Treat Cells (e.g., Jurkat) Prep->CellCulture IC50 Determine IC50 KinaseAssay->IC50 Stimulate Stimulate TCR CellCulture->Stimulate Analysis Analyze Endpoint (e.g., Western Blot for p-PLCγ) Stimulate->Analysis

General workflow for evaluating this compound activity.

References

Revolutionizing T-Cell Migration Studies: Application Notes and Protocols for PF-06465469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing PF-06465469, a potent and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in the study of T-cell migration. These guidelines are designed to assist researchers in immunology, oncology, and drug development in elucidating the molecular mechanisms of T-cell trafficking and evaluating the therapeutic potential of ITK inhibition.

Introduction to this compound

This compound is a highly selective, covalent inhibitor of ITK, a crucial enzyme in the T-cell receptor (TCR) and chemokine receptor signaling pathways.[1] ITK plays a pivotal role in T-cell activation, proliferation, and differentiation. Notably, ITK is essential for chemokine-induced T-cell migration, a fundamental process in immune surveillance and inflammatory responses. By inhibiting ITK, this compound provides a powerful tool to dissect the signaling cascades governing T-cell motility and to explore the consequences of their pharmacological modulation. This compound also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.[1][2]

Mechanism of Action

This compound covalently binds to a cysteine residue in the active site of ITK, leading to its irreversible inhibition. This blockade prevents the phosphorylation and activation of downstream signaling molecules, most notably Phospholipase C-gamma (PLCγ). The inhibition of PLCγ disrupts the production of secondary messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which are essential for calcium mobilization and protein kinase C (PKC) activation, respectively. These events are critical for the cytoskeletal rearrangements and integrin activation required for T-cell migration. Furthermore, studies have indicated that this compound can also inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader impact on T-cell signaling pathways.[3][4]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound in various assays.

ParameterTarget/ProcessCell Type/SystemIC50 / EffectReference
IC50 ITK (enzymatic activity)Purified enzyme2 nM[1][2][5][6]
IC50 BTK (enzymatic activity)Purified enzyme2 nM[2]
IC50 PLCγ phosphorylation (anti-CD3 induced)Jurkat cells31 nM
IC50 IL-2 production (anti-CD3 stimulated)Human whole blood48 nM
Inhibition of Migration CXCL12-induced migrationJurkat cellsSignificant inhibition (P=0.03)[4][7]

Signaling Pathway Visualization

The following diagrams illustrate the ITK signaling pathway in T-cell migration and the proposed mechanism of action for this compound.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCR4 CXCR4 PI3K PI3K CXCR4->PI3K TCR TCR ITK ITK TCR->ITK PLCg PLCγ ITK->PLCg phosphorylates Vav1 Vav1 ITK->Vav1 activates Migration Cell Migration PLCg->Migration downstream effects PI3K->ITK activates CXCL12 CXCL12 CXCL12->CXCR4 binds Antigen Antigen Antigen->TCR PF06465469 This compound PF06465469->ITK inhibits Rac_Cdc42 Rac/Cdc42 Vav1->Rac_Cdc42 activates Actin Actin Polymerization Rac_Cdc42->Actin Actin->Migration T_Cell_Migration_Workflow A 1. Prepare T-Cell Suspension B 2. Pre-incubate T-cells with this compound or Vehicle A->B D 4. Add T-cells to Upper Chamber of Transwell B->D C 3. Prepare Chemoattractant Gradient in Lower Chamber C->D E 5. Incubate (e.g., 2-4 hours at 37°C) D->E F 6. Quantify Migrated Cells in Lower Chamber E->F G 7. Analyze Data and Determine Inhibition F->G

References

Application Notes and Protocols for Calcium Flux Assays Using PF-06465469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06465469 is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] With an IC50 of 2 nM for ITK, and also demonstrating inhibitory activity against Bruton's tyrosine kinase (BTK), this compound serves as a valuable tool for studying T-cell activation and related immunological responses.[1][2][3][4] One of the key downstream events of TCR activation is the mobilization of intracellular calcium, a crucial second messenger that regulates a multitude of cellular processes, including gene expression, proliferation, and cytokine release. This document provides detailed application notes and protocols for utilizing this compound in calcium flux assays to investigate its inhibitory effects on TCR-mediated calcium signaling.

The primary mechanism by which this compound is expected to modulate calcium flux is through its inhibition of ITK. Following TCR stimulation, ITK phosphorylates and activates Phospholipase C gamma (PLCγ). Activated PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This initial calcium release can then trigger the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium. By inhibiting ITK, this compound is expected to block the activation of PLCγ and the subsequent IP3-mediated calcium release.

Signaling Pathway Diagram

PF06465469_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation CD3 CD3 ITK ITK Lck->ITK Phosphorylates PLCG PLCγ ITK->PLCG Phosphorylates (Activates) PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Release PF06465469 This compound PF06465469->ITK Inhibits

Caption: Signaling pathway of this compound-mediated inhibition of TCR-induced calcium flux.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound in various assays, providing a reference for dose-response studies.

ParameterCell Type/SystemValueReference
IC50 (ITK enzymatic activity)N/A2 nM[2]
IC50 (BTK enzymatic activity)N/A2 nM[3][4]
IC50 (anti-CD3 induced PLCγ phosphorylation)Jurkat cells31 nM[3]
IC50 (IL-2 production)Human whole blood (anti-CD3 stimulated)48 nM[3]

Experimental Protocol: Calcium Flux Assay in Jurkat T-Cells

This protocol describes a method for measuring changes in intracellular calcium concentration in Jurkat T-cells following TCR stimulation and treatment with this compound. A fluorescent calcium indicator, such as Fluo-4 AM or Indo-1 AM, is used.

Materials:

  • Jurkat T-cells (e.g., Clone E6-1)

  • This compound

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Fluo-4 AM or Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Anti-CD3 antibody (e.g., OKT3) for stimulation

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FlexStation 3)

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

    • On the day of the assay, harvest cells in the logarithmic growth phase.

    • Centrifuge the cells and resuspend in HBSS at a density of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension per well in a 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS. If using, add Probenecid (final concentration 1-2.5 mM).

    • Add 100 µL of the loading buffer to each well containing cells.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 3 minutes.

    • Gently aspirate the supernatant, being careful not to disturb the cell pellet.

    • Resuspend the cells in 200 µL of fresh HBSS.

    • Repeat the wash step once more.

    • After the final wash, resuspend the cells in 100 µL of HBSS.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the fluorescence microplate reader for kinetic reading. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add the TCR stimulant (e.g., anti-CD3 antibody) to the wells.

    • Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.

    • For positive control wells, inject Ionomycin to elicit a maximal calcium response.

    • For negative control wells, pre-incubate cells with EGTA to chelate extracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment cluster_measurement Measurement & Analysis Harvest Harvest Jurkat Cells Plate Plate Cells in Microplate Harvest->Plate Load Load with Fluo-4 AM Plate->Load Wash Wash Cells Load->Wash Incubate Incubate with this compound Wash->Incubate Baseline Read Baseline Fluorescence Incubate->Baseline Stimulate Inject Anti-CD3 & Read Kinetic Response Baseline->Stimulate Analyze Analyze Data (ΔF/F₀, IC50) Stimulate->Analyze

Caption: Experimental workflow for a calcium flux assay using this compound.

Conclusion

This compound is a powerful inhibitor of ITK and can be effectively used to study the role of TCR signaling in calcium mobilization. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute calcium flux assays to investigate the efficacy and mechanism of action of this compound and other potential ITK inhibitors. Careful optimization of cell density, dye concentration, and stimulant concentration is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for Flow Cytometry Analysis with PF-06465469 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06465469 is a potent and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] It also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK).[1][2] By targeting ITK, this compound effectively modulates T-cell activation, proliferation, and differentiation, making it a valuable tool for research in immunology, oncology, and autoimmune diseases. Flow cytometry is an indispensable technique for elucidating the cellular effects of this compound, allowing for the precise quantification of apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins at the single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound on T-cell lymphoma cell lines, such as Jurkat cells, using flow cytometry.

Mechanism of Action and Signaling Pathway

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation. ITK plays a pivotal role in this pathway by phosphorylating and activating Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which subsequently activate downstream pathways, including the MEK/ERK and AKT signaling axes. This compound covalently binds to ITK, inhibiting its kinase activity and thereby blocking the phosphorylation of PLCγ1 and subsequent downstream signaling events.[2] This inhibition ultimately leads to decreased T-cell activation and can induce apoptosis in malignant T-cells.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AKT AKT IP3->AKT MEK MEK DAG->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) ERK->Transcription_Factors Apoptosis_Regulation Apoptosis Regulation AKT->Apoptosis_Regulation Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Proliferation PF06465469 This compound PF06465469->ITK Inhibition

Caption: T-Cell Receptor (TCR) Signaling Pathway and the Point of Inhibition by this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize representative quantitative data from flow cytometry experiments assessing the impact of this compound on Jurkat cells. Please note: The data presented here are illustrative and may not represent actual experimental results.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Jurkat Cells

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)5.2 ± 1.13.1 ± 0.8
0.112.5 ± 2.34.5 ± 1.0
128.7 ± 3.58.9 ± 1.5
1055.3 ± 4.815.2 ± 2.1

Table 2: Inhibition of T-Cell Receptor (TCR)-Mediated Signaling by this compound in Jurkat Cells

Treatmentp-PLCγ1 (MFI)p-MEK1/2 (MFI)p-AKT (MFI)
Unstimulated150 ± 25120 ± 20180 ± 30
Stimulated (Anti-CD3/CD28)850 ± 70700 ± 60950 ± 80
Stimulated + 1 µM this compound350 ± 40450 ± 50500 ± 55
Stimulated + 10 µM this compound200 ± 30250 ± 35300 ± 40

Experimental Protocols

A generalized workflow for assessing the effects of this compound using flow cytometry is depicted below.

Flow_Cytometry_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture Jurkat Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Wash1 4. Wash Cells Harvest->Wash1 Stain 5. Stain for Apoptosis or Phospho-proteins Wash1->Stain Wash2 6. Wash Cells Stain->Wash2 Acquire 7. Acquire on Flow Cytometer Wash2->Acquire Analyze 8. Analyze Data Acquire->Analyze

Caption: General Experimental Workflow for Flow Cytometry Analysis.
Protocol 1: Analysis of Apoptosis Induction

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in Jurkat cells following treatment with this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Collect a minimum of 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter properties.

    • Analyze the FITC (Annexin V) and PI fluorescence to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Analysis of Intracellular Signaling (Phospho-flow)

This protocol describes the detection of phosphorylated PLCγ1, MEK1/2, and AKT in Jurkat cells to assess the inhibitory effect of this compound on TCR signaling.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 1% FBS

  • This compound

  • Anti-CD3/CD28 antibodies for stimulation

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Fluorochrome-conjugated antibodies against p-PLCγ1, p-MEK1/2, and p-AKT

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Culture Jurkat cells as described previously. For the experiment, starve the cells in RPMI-1640 with 1% FBS for 4-6 hours.

    • Pre-treat the cells with desired concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.

    • Centrifuge the cells and aspirate the supernatant.

    • Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.

  • Intracellular Staining:

    • Wash the cells twice with flow cytometry staining buffer.

    • Resuspend the cells in the staining buffer containing the fluorochrome-conjugated phospho-specific antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer for analysis on a flow cytometer.

    • Use unstimulated and stimulated cells without antibody staining as negative controls.

    • Collect a minimum of 10,000 events per sample.

    • Gate on the cell population of interest.

    • Quantify the Median Fluorescence Intensity (MFI) for each phospho-protein to determine the level of phosphorylation.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions, such as incubation times and antibody concentrations, for their specific experimental setup. Always include appropriate controls to ensure the validity of the results. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for PF-06465469 Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), both crucial components of signaling pathways in immune cells.[1][2] In vitro studies have demonstrated its ability to modulate T-cell function, suggesting its therapeutic potential in T-cell malignancies such as Peripheral T-cell Lymphoma (PTCL). These application notes provide a comprehensive overview of the mechanism of action of this compound and propose a framework for evaluating its in vivo efficacy using animal models. Detailed hypothetical protocols for a xenograft model of T-cell lymphoma are provided to guide researchers in the design and execution of preclinical studies.

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling.[1] Dysregulation of ITK activity has been implicated in the pathogenesis of various T-cell-mediated inflammatory diseases and malignancies, including PTCL.[3] this compound is a small molecule inhibitor that covalently binds to ITK, leading to the downstream inhibition of key signaling molecules.[1] Its dual activity against BTK may offer a broader therapeutic window. While in vitro data has been promising, in vivo evaluation is a critical step in the preclinical development of this compound. To date, published in vivo efficacy studies for this compound are limited.[1] This document, therefore, presents a detailed guide for conducting such studies based on established methodologies for similar compounds and the known in vitro profile of this compound.

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor of ITK with a reported IC50 of 2 nM.[1] It also exhibits inhibitory activity against BTK.[2] Upon T-cell receptor (TCR) activation, ITK is recruited to the cell membrane and is involved in the phosphorylation and activation of Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 initiates a signaling cascade that leads to the activation of downstream pathways, including the MEK/ERK and PI3K/AKT pathways, which are critical for T-cell proliferation, differentiation, and cytokine production. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLCγ1, thereby attenuating these downstream signaling events.[4] In vitro studies have shown that this compound inhibits the phosphorylation of MEK1/2 and AKT in T-cell lymphoma cell lines.[4][5]

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation MEK MEK1/2 PLCg1->MEK Activation AKT AKT PLCg1->AKT Activation ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription PF06465469 This compound PF06465469->ITK

Figure 1: Simplified ITK signaling pathway and the inhibitory action of this compound.

Proposed Animal Models for In Vivo Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Given its target, T-cell lymphoma models are the most relevant.

  • Human T-cell Lymphoma Xenograft Models: These models involve the subcutaneous or systemic engraftment of human T-cell lymphoma cell lines (e.g., Jurkat, Hut78, HH) into immunodeficient mice (e.g., NOD/SCID, NSG).[6] These models are useful for assessing the direct anti-tumor activity of the compound.

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[7] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original tumor.

  • Syngeneic Mouse Models: In these models, mouse lymphoma cell lines are implanted into immunocompetent mice of the same genetic background.[8][9] This allows for the study of the compound's effect on the tumor in the context of a functional immune system, which is particularly relevant for an immunomodulatory agent like an ITK inhibitor.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop T-cell lymphoma can also be utilized to evaluate long-term efficacy and potential resistance mechanisms.[10]

Experimental Protocol: Subcutaneous T-cell Lymphoma Xenograft Model

This protocol describes a hypothetical study to evaluate the in vivo efficacy of this compound in a subcutaneous human T-cell lymphoma xenograft model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Jurkat Cell Culture Implantation 2. Subcutaneous Implantation (5x10^6 cells/mouse) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to ~150 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Groups (n=8-10/group) TumorGrowth->Randomization Dosing 5. Drug Administration (Vehicle, this compound) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 8. Pharmacodynamic & Histological Analysis Euthanasia->Analysis

Figure 2: Experimental workflow for a subcutaneous T-cell lymphoma xenograft study.

1. Materials and Reagents:

  • Cell Line: Jurkat (human T-cell leukemia)

  • Animals: 6-8 week old female NOD/SCID or NSG mice

  • Vehicle: e.g., 0.5% (w/v) methylcellulose in sterile water

  • This compound: Synthesized and purified

  • General Supplies: Sterile PBS, cell culture medium (e.g., RPMI-1640 with 10% FBS), syringes, needles, calipers, animal balance.

2. Cell Culture and Implantation:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose; n=8-10 mice per group).

  • Prepare this compound formulation in the chosen vehicle.

  • Administer the vehicle or this compound to the respective groups via oral gavage (or another appropriate route) at the predetermined dosing schedule (e.g., once daily).

  • Continue to monitor tumor volume and body weight throughout the study.

4. Endpoint and Data Analysis:

  • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.

  • Excise tumors, weigh them, and process for further analysis.

  • Pharmacodynamic (PD) Analysis: A portion of the tumor can be flash-frozen for western blot analysis to assess the levels of phosphorylated ITK, PLCγ1, MEK, and AKT.

  • Histological Analysis: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

  • Data Analysis: Compare tumor growth inhibition between the treatment and vehicle groups. Analyze changes in body weight as a measure of toxicity. Statistically analyze differences in biomarker expression.

Data Presentation

The following table presents a hypothetical summary of quantitative data that could be obtained from the described xenograft study.

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEMp-ITK Inhibition in Tumor (%)
Vehicle01850 ± 210-+2.5 ± 1.50
This compound10980 ± 15047+1.8 ± 1.245
This compound30450 ± 9576-0.5 ± 2.085

Table 1: Representative In Vivo Efficacy Data for this compound in a Jurkat Xenograft Model. This data is hypothetical and for illustrative purposes only.

Conclusion

While direct in vivo efficacy data for this compound is not yet widely published, its potent in vitro activity against key signaling molecules in T-cells provides a strong rationale for its preclinical evaluation in animal models of T-cell malignancies. The proposed xenograft model and experimental protocol offer a robust framework for assessing the anti-tumor efficacy, pharmacodynamics, and tolerability of this compound. The successful execution of such studies will be instrumental in advancing this promising compound through the drug development pipeline. Researchers are encouraged to adapt these protocols to their specific research questions and available resources, ensuring adherence to all ethical guidelines for animal research.

References

Preparation of PF-06465469 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various research applications.

Introduction

This compound is a small molecule inhibitor with significant potency against ITK and BTK, both crucial kinases in the signaling pathways of immune cells.[1][2][3][4][5][6] Its ability to covalently bind to its targets makes it a valuable tool for studying T-cell and B-cell mediated processes. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo experiment to ensure reliable and reproducible results. This protocol outlines the necessary steps and precautions for dissolving and storing this compound.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₃₀H₃₃N₇O₂
Molecular Weight 523.63 g/mol [1][2][7]
Appearance Off-white solid
Purity ≥95%
Primary Targets ITK (IC₅₀ = 2 nM), BTK (IC₅₀ = 2 nM)[1][2][3][6]
Solubility Soluble to 5 mM in DMSO with gentle warming.[2][6] Also reported as soluble in DMSO at 5 mg/mL.
Storage of Solid Store at -20°C for long-term storage.[7]
CAS Number 1407966-77-1[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure
  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required for your desired volume. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 523.63 g/mol = 5.2363 mg

  • Weigh the Compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a chemical fume hood. Transfer the powder to a sterile amber microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.1% to 0.5%, to avoid solvent-induced cellular stress. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage & Use A Equilibrate this compound to Room Temperature B Calculate Required Mass (e.g., for 10 mM) A->B C Weigh this compound B->C D Add Anhydrous DMSO C->D E Vortex / Sonicate (Gentle Warming if Needed) D->E F Ensure Complete Dissolution E->F G Aliquot into Single-Use Vials F->G H Store at -20°C or -80°C G->H I Prepare Working Solution (Dilute in Culture Medium) H->I G cluster_TCR T-Cell Receptor (TCR) Signaling cluster_BCR B-Cell Receptor (BCR) Signaling TCR TCR Activation LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Downstream_T Downstream Signaling (Ca2+ flux, NFAT, NF-κB) PLCG1->Downstream_T BCR BCR Activation LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream_B Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCG2->Downstream_B PF06465469 This compound PF06465469->ITK PF06465469->BTK

References

Application Notes and Protocols: PF-06465469 in Combination Therapy for T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of PF-06465469, a covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), in combination with various agents for the treatment of T-cell lymphoma. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.

Introduction

This compound is a potent, covalent inhibitor of ITK with an IC50 of 2 nM.[1] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a promising target for T-cell malignancies.[2] Preclinical studies have explored the potential of this compound in combination with other therapeutic agents to enhance its anti-lymphoma activity. This document summarizes the key findings and methodologies from a pivotal study investigating these combinations.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in T-cell Lines
Cell LineIC50 (µM)
Jurkat>10
MOLT4>10
CCRF CEM>10
K299>10

Data extracted from Mamand S, et al. Sci Rep. 2018.[3]

Table 2: Synergistic Effects of this compound with Other Agents in T-cell Lines
Combination AgentCell LineEffect
DoxorubicinJurkat, MOLT4, CCRF CEM, K299Synergy
Pictilisib (PI3Ki)Jurkat, MOLT4, CCRF CEM, K299Synergy
Idelalisib (PI3Kδi)Jurkat, MOLT4, CCRF CEM, K299Synergy

Data extracted from Mamand S, et al. Sci Rep. 2018.[3][4]

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway Inhibition by this compound

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck activates ITK ITK Lck->ITK activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates Ca_Flux Calcium Flux PLCg1->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT PF06465469 This compound PF06465469->ITK inhibits

Caption: Inhibition of the ITK signaling pathway by this compound.

Experimental Workflow for Combination Drug Synergy Assessment

Synergy_Workflow start Start cell_culture Culture T-cell Lines (Jurkat, MOLT4, CCRF CEM, K299) start->cell_culture drug_treatment Treat cells with this compound, combination agent, or both cell_culture->drug_treatment incubation Incubate for 48 hours drug_treatment->incubation viability_assay Assess cell viability (e.g., MTS assay) incubation->viability_assay calcusyn Analyze data with CalcuSyn software to determine synergy (CI) viability_assay->calcusyn end End calcusyn->end

Caption: Workflow for assessing synergy between this compound and other drugs.

Experimental Protocols

Cell Culture
  • Cell Lines: Jurkat, MOLT4, CCRF CEM, and K299 T-cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Phosphorylated ITK
  • Cell Lysis: T-cell lines were treated with 2 µM this compound for 24 hours.[3] Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated ITK (p-ITK) and total ITK. A GAPDH antibody was used as a loading control.[3]

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Synergy Assays
  • Cell Seeding: T-cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Cells were treated with serial dilutions of this compound, the combination agent (doxorubicin, pictilisib, or idelalisib), or the combination of both.

  • Incubation: Plates were incubated for 48 hours at 37°C.

  • Viability Assessment: Cell viability was determined using the MTS assay according to the manufacturer's instructions. Absorbance was read at 490 nm.

  • Synergy Analysis: The combination index (CI) was calculated using CalcuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). The fractional affected (Fa) was calculated from the percentage growth inhibition.[5]

Calcium Flux Assay
  • Cell Loading: Jurkat cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Baseline fluorescence was measured using a flow cytometer or a fluorescence plate reader.

  • Drug Pre-treatment: Cells were pre-treated with this compound for 30 minutes.

  • Stimulation: T-cell receptor signaling was stimulated by adding anti-CD3 and anti-CD28 antibodies.[3]

  • Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity over time. Ionomycin was added at the end of the experiment as a positive control for maximal calcium influx.[3]

Cell Migration Assay
  • Assay Setup: Cell migration was assessed using a Transwell assay system with 8.0 µm pore size inserts.

  • Chemoattractant: The lower chamber was filled with media containing CXCL12 as a chemoattractant.[5][6]

  • Cell Treatment: Jurkat cells were pre-treated with this compound or in combination with the CXCR4 antagonist plerixafor.[5]

  • Cell Seeding: The treated cells were seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate was incubated for 4 hours at 37°C to allow for cell migration.

  • Quantification: Migrated cells in the lower chamber were collected and counted using a cell counter or by staining and imaging. The inhibition of migration was calculated relative to the untreated control.[5]

Conclusion

The preclinical data suggests that this compound, as a potent ITK inhibitor, demonstrates synergistic anti-tumor effects when combined with chemotherapy (doxorubicin) and PI3K pathway inhibitors (pictilisib and idelalisib) in T-cell lymphoma cell lines.[3][4] Furthermore, this compound effectively inhibits key downstream events of TCR signaling, including calcium flux and cell migration.[3][5] These findings provide a strong rationale for further clinical investigation of this compound in combination therapies for T-cell malignancies. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon this foundational work.

References

Troubleshooting & Optimization

Technical Support Center: PF-06465469 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of PF-06465469. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in T-cell receptor signaling.[1][2] It also exhibits potent inhibitory activity against Bruton's tyrosine kinase (BTK).[1][2] Both kinases are inhibited with a half-maximal inhibitory concentration (IC50) of 2 nM in enzymatic assays.[1][3]

Q2: What are the most well-characterized off-target effects of this compound?

A2: The most significant known off-target effect is the inhibition of BTK, a member of the same Tec family of kinases as ITK.[1][2] Additionally, this compound has been observed to inhibit the phosphorylation of MEK1/2 and AKT, downstream components of other signaling pathways.[1][4][5] It also blocks the anti-CD3 induced phosphorylation of PLCγ in Jurkat cells and IL-2 production in human whole blood.[1]

Q3: We are observing effects on cell migration in our experiments. Is this a known effect of this compound?

A3: Yes, this compound has been shown to inhibit cell migration in response to the chemokine CXCL12.[2] This is consistent with the role of its primary target, ITK, in chemokine-induced cell migration.

Q4: Can this compound affect the expression of immune checkpoint proteins?

A4: Yes, studies have indicated that this compound can lead to a decrease in the expression of the immune checkpoint proteins PD-1 and LAG-3 on the surface of T-cells.[2]

Q5: Has a comprehensive kinase selectivity profile (kinome scan) for this compound been published?

A5: Based on currently available public information, a comprehensive, large-panel kinome scan for this compound has not been published. While ITK and BTK are confirmed potent targets, the full spectrum of its kinase selectivity is not fully elucidated in the public domain.

Q6: Is there any available information on the safety profile or adverse effects of this compound from in vivo or clinical studies?

A6: There is limited publicly available information regarding the preclinical toxicology or clinical safety profile of this compound. One source mentioned that no studies on animal models had been conducted at the time of its publication.[1] Researchers should exercise appropriate caution and conduct thorough safety assessments in their experimental models.

Troubleshooting Guides

Problem 1: Unexpected inhibition of pathways downstream of receptor tyrosine kinases (RTKs).
  • Possible Cause: this compound is known to inhibit the phosphorylation of MEK1/2 and AKT, which are common downstream effectors of many RTKs.[1][4][5] Your observed effects may be due to this known off-target activity.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a specific antibody against phosphorylated ITK (p-ITK) to confirm that this compound is engaging its primary target in your experimental system at the concentrations used.

    • Dose-Response Analysis: Perform a dose-response experiment and compare the IC50 for the inhibition of your RTK pathway of interest with the known IC50 for ITK and BTK (2 nM). A significant rightward shift in the IC50 may suggest an off-target effect.

    • Use a More Selective ITK Inhibitor: As a control, consider using an ITK inhibitor with a different chemical scaffold and a well-documented selectivity profile to see if the same off-target effect is observed.

    • Directly Measure MEK/AKT Phosphorylation: Use western blotting to directly assess the phosphorylation status of MEK1/2 (e.g., p-MEK1/2 T221/S217) and AKT (e.g., p-AKT S473) in your cells following treatment with this compound.

Problem 2: Inconsistent results in T-cell activation assays.
  • Possible Cause: The dual inhibition of ITK and BTK by this compound can lead to complex effects on different T-cell subsets and activation stimuli. The expression and relative importance of ITK and BTK can vary between cell types.

  • Troubleshooting Steps:

    • Characterize Target Expression: Confirm the expression levels of both ITK and BTK in your specific T-cell population (e.g., by western blot or flow cytometry).

    • Titrate Stimulus and Inhibitor: Optimize the concentration of your T-cell activating stimulus (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) in conjunction with a dose-range of this compound.

    • Assess Downstream Signaling: Measure the phosphorylation of PLCγ, a direct downstream target of ITK and BTK, to confirm pathway inhibition.[1]

    • Analyze Cytokine Production: Quantify the production of key cytokines, such as IL-2, to assess the functional outcome of inhibition. The reported IC50 for IL-2 production inhibition in whole blood is 48 nM.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessAssay TypeSystemIC50Reference
ITKEnzymatic AssayPurified Enzyme2 nM[1][3]
BTKEnzymatic AssayPurified Enzyme2 nM[1][3]
PLCγ PhosphorylationCellular AssayJurkat Cells31 nM[1]
IL-2 ProductionCellular AssayHuman Whole Blood48 nM[1]
MEK1/2 PhosphorylationCellular AssayNot SpecifiedNot Quantified[1][4][5]
AKT PhosphorylationCellular AssayNot SpecifiedNot Quantified[1][4][5]

Experimental Protocols

Protocol 1: Western Blot for Phospho-PLCγ in Jurkat Cells
  • Cell Culture and Treatment: Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. Pre-incubate cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an activating agent such as anti-CD3/CD28 antibodies for the appropriate time (e.g., 5-15 minutes).

  • Lysis: Pellet the cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-PLCγ (e.g., p-PLCγ Tyr783) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PLCγ and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Protocol 2: CXCL12-Mediated Cell Migration Assay (Transwell)
  • Cell Preparation: Culture your cells of interest (e.g., Jurkat) and starve them in serum-free media for 2-4 hours prior to the assay.

  • Assay Setup:

    • Add serum-free media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of a Transwell plate.

    • In the upper chamber, add cells that have been pre-incubated with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of your cells (e.g., 2-4 hours).

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the top of the Transwell insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., crystal violet or DAPI).

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

    • Alternatively, migrated cells in the lower chamber can be counted using a cell counter or flow cytometer.

Visualizations

Signaling_Pathway_Inhibition cluster_plasma_membrane Plasma Membrane TCR TCR/CD3 ITK ITK TCR->ITK BTK BTK TCR->BTK CXCR4 CXCR4 CXCR4->ITK RTK RTK MEK MEK1/2 RTK->MEK AKT AKT RTK->AKT PLCg PLCγ ITK->PLCg Migration Cell Migration ITK->Migration PD1_LAG3 PD-1/LAG-3 Expression ITK->PD1_LAG3 down-regulates BTK->PLCg IL2 IL-2 Production PLCg->IL2 PF06465469 This compound PF06465469->ITK Inhibits (IC50=2nM) PF06465469->BTK Inhibits (IC50=2nM) PF06465469->MEK Inhibits p-MEK PF06465469->AKT Inhibits p-AKT

Caption: Known signaling pathways affected by this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype confirm_on_target Confirm On-Target Engagement (p-ITK Western Blot) start->confirm_on_target dose_response Perform Dose-Response (Compare IC50 to ITK/BTK) confirm_on_target->dose_response off_target_suspected Off-Target Effect Suspected dose_response->off_target_suspected investigate_known Investigate Known Off-Targets (p-MEK, p-AKT Western Blot) off_target_suspected->investigate_known Yes on_target_effect Likely On-Target Effect off_target_suspected->on_target_effect No use_control_inhibitor Use Structurally Different ITK Inhibitor investigate_known->use_control_inhibitor phenotype_replicated Phenotype Replicated? use_control_inhibitor->phenotype_replicated phenotype_replicated->on_target_effect Yes novel_off_target Potential Novel Off-Target (Further Investigation Needed) phenotype_replicated->novel_off_target No end End on_target_effect->end novel_off_target->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Optimizing PF-06465469 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PF-06465469 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[1][3][4] By covalently binding to these kinases, this compound blocks downstream signaling cascades that are crucial for T-cell activation, proliferation, and differentiation.

Q2: What are the primary applications of this compound in cell culture?

This compound is primarily used in cell culture to:

  • Investigate the role of ITK and BTK in T-cell signaling.

  • Study the effects of ITK inhibition on T-cell mediated immune responses.

  • Evaluate the therapeutic potential of ITK inhibitors in models of T-cell malignancies and autoimmune diseases.[1][3]

  • Assess the impact of ITK inhibition on cytokine production and cell migration.[1]

Q3: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most T-cell lines. For instance, a concentration of 2 µM has been shown to reduce ITK phosphorylation in Jurkat cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final DMSO concentration in the culture should be kept below 0.5% to minimize solvent-induced toxicity.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in culture medium. - The concentration of this compound exceeds its solubility limit in the aqueous medium. - "Solvent shock" from adding a concentrated DMSO stock directly to the medium. - Interaction with components in the serum or medium.- Prepare a fresh dilution of the stock solution. - Pre-warm the culture medium to 37°C before adding the compound. - Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing. - Consider making an intermediate dilution in a smaller volume of medium before adding to the final culture volume. - Test the solubility in a serum-free version of your medium if applicable.
High cell toxicity or unexpected cell death. - The concentration of this compound is too high for the specific cell line. - Off-target effects of the inhibitor.[5] - High final DMSO concentration.- Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration for your cell line. - Lower the concentration of this compound used in your experiments. - Ensure the final DMSO concentration is below 0.5% and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Inconsistent or unexpected experimental results. - Incomplete inhibition of the target kinase. - Off-target effects on other signaling pathways (e.g., MEK/ERK, PI3K/AKT).[6] - Cell line heterogeneity or passage number.- Confirm target engagement by performing a Western blot to assess the phosphorylation status of ITK or its downstream targets like PLCγ. - Investigate potential off-target effects by examining the phosphorylation of key signaling molecules like MEK1/2 and AKT.[6] - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding densities and experimental conditions.
No observable effect of the inhibitor. - The concentration of this compound is too low. - The cell line does not express ITK or has a low level of expression. - The inhibitor has degraded due to improper storage.- Increase the concentration of this compound. - Confirm ITK expression in your cell line by Western blot or qPCR. - Prepare a fresh stock solution of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from various assays. It is important to note that the optimal concentration for your specific cell culture experiment should be determined empirically.

Assay Type Target Cell Line / System IC₅₀
Enzymatic AssayITKPurified enzyme2 nM[2][3][4]
Enzymatic AssayBTKPurified enzyme2 nM[3][4]
Cellular AssayPLCγ phosphorylationJurkat cells31 nM[3]
Whole Blood AssayIL-2 ProductionHuman whole blood48 nM[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed your T-cell line (e.g., Jurkat) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Western Blot for ITK Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on ITK activation.

  • Cell Treatment: Treat your T-cell line with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) for a predetermined time (e.g., 24 hours).[1] Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ITK (p-ITK) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total ITK and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-ITK, total ITK, and the loading control.

Visualizations

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 ZAP70 ZAP70 Lck->ZAP70 Phosphorylation ITK ITK Lck->ITK Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP76 ZAP70->SLP76 Phosphorylation LAT->SLP76 SLP76->ITK Recruitment PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP NFAT NFAT Ca_release->NFAT Activation NF_kB NF-κB PKC->NF_kB Activation AP1 AP-1 Ras_GRP->AP1 Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NF_kB->Gene_Expression AP1->Gene_Expression PF06465469 This compound PF06465469->ITK Inhibition

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_cells Prepare T-cell culture start->prep_cells prep_compound Prepare this compound stock and working solutions start->prep_compound seed_cells Seed cells in multi-well plate prep_cells->seed_cells treat_cells Treat cells with this compound and controls prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for desired duration treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (e.g., p-ITK) incubate->western data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for optimizing this compound concentration.

References

PF-06465469 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PF-06465469, along with troubleshooting guides and frequently asked questions for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), a temperature of 0 - 4°C in a dry, dark environment is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C, desiccated and protected from light.[1][2] One supplier suggests that in lyophilized form, the chemical is stable for up to 36 months when stored at -20°C and kept desiccated.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO, and gentle warming can aid in its dissolution. It is recommended to prepare a concentrated stock solution in DMSO, for example, at a concentration of 5 mM. Once prepared, stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C. Stored at -20°C, the solution should be used within one month to prevent loss of potency.[2]

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If continuous dosing for more than half a month is planned using a corn oil formulation, it should be chosen carefully. While specific data on the stability in aqueous solutions or cell culture media is limited, the general practice for similar compounds is to prepare fresh dilutions from the DMSO stock solution just before the experiment to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to store both the solid compound and its solutions protected from light.[1] Exposure to light may lead to degradation and loss of activity.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) with an IC50 of 2 nM.[1][3] It also exhibits inhibitory activity against Bruton's Tyrosine Kinase (BTK) with a similar IC50 of 2 nM.[3][4] By covalently binding to these kinases, it blocks downstream signaling pathways, such as the phosphorylation of Phospholipase C gamma (PLCγ).[3][5]

Data Presentation

Table 1: Storage Conditions Summary

FormStorage TemperatureDurationAdditional Recommendations
Solid0 - 4°CShort-term (days to weeks)Dry, dark environment[1]
Solid-20°CLong-term (months to years)Desiccated, dark environment[1][2]
Solution (in DMSO)-20°CUp to 1 month[2]Aliquot to avoid freeze-thaw cycles
Solution (in DMSO)-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles

Table 2: Solubility and Formulation for In Vivo Studies

Solvent SystemAchievable ConcentrationSolution TypeNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.1 mg/mL (2.10 mM)Suspended solutionMay require sonication. Suitable for oral and intraperitoneal injection.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.1 mg/mL (2.10 mM)Clear solutionPrepare fresh daily.
10% DMSO, 90% Corn Oil≥ 1.1 mg/mL (2.10 mM)Clear solutionUse with caution for dosing periods longer than two weeks.[6]

Experimental Protocols

Protocol 1: Inhibition of PLCγ Phosphorylation in Jurkat Cells

This protocol describes a typical Western blot experiment to assess the inhibitory effect of this compound on the phosphorylation of PLCγ in Jurkat cells.

1. Cell Culture and Treatment:

  • Culture Jurkat cells in appropriate media and conditions until they reach the desired density.
  • Pre-incubate the Jurkat cells with the desired concentrations of this compound (e.g., 2 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[6]

2. Cell Stimulation and Lysis:

  • Stimulate the cells with an appropriate agonist, such as anti-CD3 antibody, to induce T-cell receptor (TCR) signaling and subsequent PLCγ phosphorylation.
  • After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.

4. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated PLCγ (p-PLCγ) overnight at 4°C.
  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PLCγ or a loading control protein like GAPDH.

Mandatory Visualization

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ITK ITK Lck->ITK phosphorylates PLCg PLCγ ITK->PLCg phosphorylates PF06465469 This compound PF06465469->ITK inhibits pPLCg p-PLCγ PLCg->pPLCg PIP2 PIP2 pPLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT

Caption: ITK Signaling Pathway Inhibition by this compound.

Troubleshooting Guides

Issue 1: Low or No Inhibition of PLCγ Phosphorylation

  • Possible Cause 1: Inactive this compound.

    • Solution: Ensure that the compound has been stored correctly (solid at -20°C, protected from light; solutions aliquoted and stored at -20°C or -80°C). Prepare a fresh stock solution from a new vial of solid compound.

  • Possible Cause 2: Insufficient Concentration or Incubation Time.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Similarly, optimize the pre-incubation time.

  • Possible Cause 3: Poor Cell Stimulation.

    • Solution: Verify the activity of your stimulating agent (e.g., anti-CD3 antibody) and optimize the stimulation time and concentration.

  • Possible Cause 4: Issues with Western Blotting.

    • Solution: Ensure proper protein transfer, use fresh antibodies at the recommended dilutions, and optimize blocking and washing steps. Include positive and negative controls in your experiment.

Issue 2: Precipitation of this compound in Solution

  • Possible Cause 1: Exceeding Solubility Limit.

    • Solution: Do not exceed the recommended maximum concentration in DMSO (5 mM). When preparing formulations for in vivo studies, add the solvents sequentially and mix well after each addition. Sonication may help to dissolve precipitates in some formulations.[6]

  • Possible Cause 2: Temperature Effects.

    • Solution: If precipitation occurs upon cooling, gentle warming may help to redissolve the compound. However, for aqueous-based working solutions, it is best to prepare them fresh before use.

  • Possible Cause 3: Incompatibility with Media Components.

    • Solution: When diluting the DMSO stock solution into cell culture media, add it dropwise while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

Troubleshooting_Workflow Start Experiment Fails: Low Inhibition or Precipitation Check_Storage Verify this compound Storage & Handling Start->Check_Storage Check_Solution Examine Solution Preparation Start->Check_Solution Check_Protocol Review Experimental Protocol Start->Check_Protocol New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Reformulate Adjust Formulation (e.g., sonicate) Check_Solution->Reformulate Optimize_Conc Optimize Concentration & Incubation Time Check_Protocol->Optimize_Conc Optimize_Stim Optimize Cell Stimulation Check_Protocol->Optimize_Stim WB_Troubleshoot Troubleshoot Western Blot Check_Protocol->WB_Troubleshoot Success Successful Experiment New_Stock->Success Optimize_Conc->Success Optimize_Stim->Success WB_Troubleshoot->Success Reformulate->Success

References

Troubleshooting PF-06465469 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06465469. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists effectively use this compound in their experiments and address challenges related to its precipitation in media.

Troubleshooting Guide

This guide addresses common issues related to this compound precipitation in a question-and-answer format.

Issue 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

  • Question: What is the likely cause of immediate precipitation upon dilution of the this compound stock solution?

  • Answer: Immediate precipitation is often due to the low aqueous solubility of this compound. When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into the aqueous environment of the cell culture medium, the compound can rapidly fall out of solution. This can be exacerbated by a high final concentration of the compound or improper mixing techniques that create localized areas of high concentration.[1][2]

  • Question: How can I prevent immediate precipitation when preparing my working solution?

  • Answer: To prevent immediate precipitation, consider the following steps:

    • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3]

    • Proper mixing: Add the this compound stock solution dropwise into the vortex of the media while gently swirling or vortexing. This facilitates rapid and even dispersion.[2][3]

    • Intermediate dilution: Prepare an intermediate dilution of your stock solution in pre-warmed media. This reduces the concentration gradient when preparing the final working solution.[2]

    • Lower the final concentration: If possible, lower the final working concentration of this compound.

Issue 2: The cell culture medium becomes cloudy or a precipitate appears over time during incubation.

  • Question: Why is a precipitate forming in my culture plates during incubation?

  • Answer: Precipitation that occurs over time can be due to several factors:

    • Compound instability: this compound may have limited stability in the culture medium at 37°C over extended periods.

    • Interaction with media components: Components in the media, such as proteins in fetal bovine serum (FBS), can interact with this compound, leading to precipitation.[1]

    • pH shifts: Changes in the pH of the medium due to cellular metabolism can alter the solubility of the compound.[3]

    • Temperature fluctuations: Unstable incubator temperatures can affect the solubility of the compound.[1]

  • Question: What strategies can I use to avoid precipitation during long-term experiments?

  • Answer: For longer experiments, the following can help maintain the solubility of this compound:

    • Media replacement: Consider replacing the medium with a freshly prepared solution of this compound at regular intervals.[1]

    • Serum concentration: If your experimental design permits, try reducing the serum concentration or using a serum-free medium. It is important to validate the effect of reduced serum on your cells' viability.[1]

    • Buffered media: Use a medium buffered with HEPES to maintain a stable pH.[3]

    • Stable temperature: Ensure your incubator maintains a constant and stable temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

A1: The key chemical properties of this compound are summarized in the table below.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4][5] It is soluble up to 5 mM in DMSO, and gentle warming can aid dissolution.[4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, although many cell lines can tolerate up to 1%.[1] It is crucial to perform a vehicle control experiment with the same DMSO concentration to assess its effect on your specific cell line.

Q4: How should I store this compound stock solutions?

A4: Store stock solutions of this compound at -20°C or -80°C.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Weight 523.63 g/mol [4]
Formula C₃₀H₃₃N₇O₂[4]
CAS Number 1407966-77-1[4]
Purity ≥95%[4]
Appearance Off-white solid[7]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
DMSO 5 mMGentle warming may be required.[4]
Aqueous Media LowProne to precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass: Based on the batch-specific molecular weight, calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight is 523.63 g/mol .

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

  • Pre-warm the medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Prepare an intermediate dilution (optional but recommended):

    • Add a small volume of the 10 mM this compound stock solution to a larger volume of pre-warmed medium to create an intermediate concentration (e.g., 100 µM).

    • Mix thoroughly by gentle vortexing or inversion.

  • Prepare the final working solution:

    • While gently swirling the pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed issue_time When does precipitation occur? start->issue_time immediate Potential Causes: - Low aqueous solubility - High final concentration - Improper mixing issue_time->immediate Immediately upon dilution over_time Potential Causes: - Compound instability - Interaction with media components - pH shifts - Temperature fluctuations issue_time->over_time Over time during incubation solution_immediate Solutions: 1. Pre-warm media to 37°C 2. Add stock dropwise while mixing 3. Prepare an intermediate dilution 4. Lower final concentration immediate->solution_immediate solution_over_time Solutions: 1. Replace media periodically 2. Reduce serum concentration 3. Use HEPES buffered media 4. Ensure stable incubator temperature over_time->solution_over_time

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway This compound Mechanism of Action TCR T-Cell Receptor (TCR) Activation ITK ITK TCR->ITK BTK BTK TCR->BTK PLCg PLCγ Phosphorylation Downstream Downstream Signaling (e.g., IL-2 Production) PLCg->Downstream ITK->PLCg BTK->PLCg PF06465469 This compound PF06465469->ITK PF06465469->BTK

Caption: Simplified signaling pathway showing inhibition of ITK and BTK by this compound.

Experimental_Workflow Preparation of this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_compound This compound Powder stock_solution 10 mM Stock Solution stock_compound->stock_solution stock_solvent Anhydrous DMSO stock_solvent->stock_solution add_stock Add stock dropwise while mixing stock_solution->add_stock working_media Pre-warmed Cell Culture Media working_media->add_stock working_solution Final Working Solution add_stock->working_solution

Caption: Logical workflow for preparing a this compound working solution.

References

Technical Support Center: Addressing PF-06465469 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06465469. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity when using the dual ITK/BTK inhibitor, this compound, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK)[1][2]. It functions by irreversibly binding to these kinases, which are crucial components of signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), respectively. This inhibition blocks the phosphorylation of downstream targets like PLCγ, MEK1/2, and AKT, thereby affecting immune cell activation, proliferation, and survival[3][4].

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound, even at concentrations that are effective in cell lines?

A2: Primary cells are generally more sensitive to chemical compounds, including kinase inhibitors, compared to immortalized cell lines. This increased sensitivity can be due to a variety of factors, including differences in metabolism, proliferation rates, and the expression levels of the drug target and off-target proteins. It is crucial to perform a dose-response curve for each specific primary cell type to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity.

Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?

A3: While this compound is a potent inhibitor of ITK and BTK, it has also been shown to inhibit the phosphorylation of MEK1/2 and AKT[3][4]. These kinases are key nodes in critical cell survival pathways, and their inhibition can lead to apoptosis. Off-target effects are a common characteristic of kinase inhibitors and can contribute to cytotoxicity, especially at higher concentrations.

Q4: How can I distinguish between on-target and off-target cytotoxic effects?

A4: To determine if the observed cytotoxicity is due to the inhibition of ITK/BTK or off-target effects, you can perform several experiments. One approach is to use a structurally different ITK/BTK inhibitor to see if it recapitulates the cytotoxic phenotype. Additionally, you can attempt to rescue the cells from cytotoxicity by activating downstream signaling components of the ITK/BTK pathway or by inhibiting apoptosis through the use of pan-caspase inhibitors.

Q5: What is the recommended solvent for this compound and what is the maximum concentration to use in cell culture?

A5: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, as higher concentrations can be toxic to primary cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when using this compound in primary cells.

Problem 1: Excessive Cell Death Observed at Expected Effective Concentrations
Possible Cause Suggested Solution
Inhibitor concentration is too high for the specific primary cell type. Perform a thorough dose-response experiment starting from a low nanomolar range and titrating up to micromolar concentrations. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or MTS) and select a concentration for your experiments that is well below this value but still effective at inhibiting the target.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is consistent across all conditions and does not exceed 0.1%. Prepare a high-concentration stock of this compound in DMSO and perform serial dilutions in your culture medium.
Off-target effects leading to apoptosis. Confirm target engagement at non-toxic concentrations by Western blot for phosphorylated ITK or BTK. If cytotoxicity persists at concentrations that effectively inhibit the target, consider the possibility of off-target effects. You can investigate this by assessing the phosphorylation status of key survival kinases like AKT and ERK.
Poor health of primary cells prior to treatment. Ensure that your primary cells are healthy and have high viability before starting the experiment. Use freshly isolated cells whenever possible and handle them with care to minimize stress.
Problem 2: Inconsistent or Non-reproducible Cytotoxicity Results
Possible Cause Suggested Solution
Variability in primary cell populations. Primary cells from different donors can exhibit significant variability. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. Thoroughly characterize your primary cell population (e.g., by flow cytometry) before each experiment.
Inhibitor instability in culture medium. This compound is a covalent inhibitor and should be stable. However, for long-term experiments (e.g., > 48 hours), consider replacing the medium with fresh inhibitor-containing medium every 24-48 hours.
Inaccurate pipetting or dilution of the inhibitor. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent inhibitor concentrations across experiments.

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetIC50 (nM)Assay ConditionReference
ITK2Enzymatic Assay[4]
BTK2Enzymatic Assay[3]
PLCγ phosphorylation31Jurkat cells[3]
IL-2 production48Human whole blood[3]
Table 2: Estimated Cytotoxic Concentrations of this compound in Primary Cells

Disclaimer: The following values are estimates based on concentrations used in in vitro studies and data from similar inhibitors. The actual cytotoxic IC50 will vary depending on the primary cell type and experimental conditions and must be determined empirically.

Cell TypeEstimated Cytotoxic IC50 Range (µM)Notes
Primary Human T Lymphocytes1 - 10Based on concentrations used in functional assays and cytotoxicity data for the related BTK inhibitor, ibrutinib[5].
Primary Human B Lymphocytes1 - 10Similar to T lymphocytes, given the dual inhibition of ITK and BTK.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound in Primary Lymphocytes using an MTS Assay

Materials:

  • Primary human lymphocytes (e.g., PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Isolate primary lymphocytes using a standard method (e.g., Ficoll-Paque density gradient centrifugation).

  • Resuspend cells in complete RPMI 1640 medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range is 0.01 µM to 50 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

  • Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • At the end of the incubation period, add 40 µL of MTS reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Assessing Apoptosis in Primary T Cells using Annexin V and Propidium Iodide (PI) Staining

Materials:

  • Primary human T cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Isolate and culture primary T cells as described in Protocol 1.

  • Treat the T cells with this compound at the desired concentrations (including a vehicle control) for 24 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Mandatory Visualizations

G cluster_receptor T-Cell Receptor Complex cluster_signaling Downstream Signaling cluster_inhibitor Inhibitor Action TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 LAT_SLP76->PLCg1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NFAT NFAT Activation Ca_flux->NFAT Ras_GRP Ras-GRP PKC->Ras_GRP MEK_ERK MEK/ERK Pathway Ras_GRP->MEK_ERK AKT AKT Pathway PI3K->AKT PF06465469 This compound PF06465469->ITK On-Target Inhibition PF06465469->MEK_ERK Potential Off-Target PF06465469->AKT Potential Off-Target

Caption: ITK Signaling Pathway and this compound Inhibition.

G cluster_workflow Experimental Workflow for Assessing Cytotoxicity start Start: Isolate Primary Cells seed_cells Seed cells in 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of this compound seed_cells->prepare_inhibitor treat_cells Treat cells with inhibitor & vehicle prepare_inhibitor->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mts Add MTS reagent incubate->add_mts read_plate Measure absorbance at 490 nm add_mts->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End: Cytotoxicity Profile analyze_data->end

Caption: Workflow for Cytotoxicity Assessment.

G start High Cytotoxicity Observed check_concentration Is this the lowest effective concentration? start->check_concentration check_solvent Is the final DMSO concentration <= 0.1%? check_concentration->check_solvent Yes perform_doseresponse Action: Perform a detailed dose-response curve check_concentration->perform_doseresponse No check_cell_health Are the primary cells healthy pre-treatment? check_solvent->check_cell_health Yes adjust_solvent Action: Adjust solvent concentration and re-test check_solvent->adjust_solvent No improve_cell_handling Action: Improve cell isolation and handling protocols check_cell_health->improve_cell_handling No consider_offtarget Possible off-target effects. Investigate downstream survival pathways (p-AKT, p-ERK). check_cell_health->consider_offtarget Yes end Problem Resolved perform_doseresponse->end adjust_solvent->end improve_cell_handling->end consider_offtarget->end

Caption: Troubleshooting Logic for High Cytotoxicity.

References

Overcoming resistance to PF-06465469 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06465469. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their experiments with this covalent ITK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] It forms a durable covalent bond with a cysteine residue in the ATP-binding site of ITK, leading to irreversible inhibition. This compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK).[2][3] Its inhibitory effects block downstream signaling cascades, including the phosphorylation of PLCγ, and can suppress MEK1/2 and AKT phosphorylation.[1][4] This ultimately leads to reduced T-cell activation and proliferation, as well as decreased cytokine production, such as IL-2.[1]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response to this compound:

  • Cell Line Intrinsic Resistance: The cell line you are using may not rely on the ITK signaling pathway for survival and proliferation. Confirm that your cell model expresses ITK and that this pathway is active.

  • Suboptimal Drug Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Drug Instability: Ensure that the compound has been stored correctly and that the prepared solutions are fresh. Repeated freeze-thaw cycles should be avoided.

  • Acquired Resistance: If the cells initially responded and then ceased to respond over time, they may have developed acquired resistance. Please refer to the troubleshooting guides below for strategies to investigate and overcome this.

Q3: What are the known IC50 values for this compound?

The inhibitory concentrations of this compound have been determined in various assays. A summary of these values is provided in the table below.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues encountered when using this compound, particularly concerning apparent resistance.

Guide 1: Investigating Reduced Sensitivity or Acquired Resistance

Problem: Cells show reduced sensitivity to this compound, or a previously sensitive cell line has become resistant after prolonged exposure.

Possible Causes and Solutions:

Possible Cause Suggested Action
On-Target Mutations Mutations in the ITK or BTK gene can prevent the covalent binding of this compound or reduce its affinity. This can include mutations at the cysteine residue required for covalent linkage or "gatekeeper" mutations that sterically hinder drug binding.[5][6] Action: Sequence the kinase domain of ITK and BTK in your resistant cell line to identify potential mutations.
Bypass Signaling Pathway Activation Cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of ITK.[5][7] Common bypass pathways may involve other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules.[8] Action: Perform a phosphoproteomic screen or western blot analysis for key signaling nodes (e.g., p-EGFR, p-MET, p-STAT3) to identify activated bypass pathways. Consider combination therapy with an inhibitor targeting the identified pathway.
Drug Efflux Pump Overexpression Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound. Action: Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) to assess pump activity in resistant versus sensitive cells. Consider co-treatment with an efflux pump inhibitor.
Guide 2: Experimental Variability and Assay Optimization

Problem: Inconsistent results or high variability in cell viability or signaling assays.

Possible Cause Suggested Action
Inconsistent Cell Culture Conditions Variations in cell density, passage number, or serum concentration can affect experimental outcomes. Action: Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase when seeding for experiments.
Suboptimal Assay Conditions The incubation time, drug concentration, or detection method may not be optimized for your specific cell line and assay. Action: Optimize your assay parameters, including incubation time with this compound and the cell viability reagent (e.g., MTT, resazurin).
Phosphatase Activity in Lysates When assessing protein phosphorylation by western blot, endogenous phosphatases can dephosphorylate your target proteins, leading to inaccurate results. Action: Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[9]

Quantitative Data Summary

Target/Assay Cell Line/System IC50 Value
ITK (enzymatic activity)Purified enzyme2 nM[3]
BTK (enzymatic activity)Purified enzyme2 nM[3]
PLCγ phosphorylationJurkat cells31 nM[1]
IL-2 productionHuman whole blood48 nM[1]

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is adapted from standard MTT assay procedures.[8][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Phosphorylated ITK (p-ITK)

This protocol is based on general guidelines for detecting phosphorylated proteins.[9][11][12]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep the lysates on ice for 30 minutes, vortexing intermittently.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ITK overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ITK or a housekeeping protein like GAPDH.

IL-2 ELISA

This protocol is a general guide based on commercially available ELISA kits.[13][14]

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Coating (if applicable): If the plate is not pre-coated, coat the wells with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes.

Visualizations

ITK_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck ITK ITK Lck->ITK phosphorylates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 PKC->AP1 activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression PF06465469 This compound PF06465469->ITK inhibits

Caption: ITK Signaling Pathway and the inhibitory action of this compound.

Resistance_Workflow Start Reduced Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance with Dose-Response Curve Start->Confirm_Resistance Check_Target Assess ITK Pathway Inhibition (Western Blot for p-PLCγ) Confirm_Resistance->Check_Target Target_Inhibited ITK Pathway is Inhibited Check_Target->Target_Inhibited Target_Not_Inhibited ITK Pathway is NOT Inhibited Check_Target->Target_Not_Inhibited Investigate_Bypass Investigate Bypass Pathways (Phospho-RTK Array, Western Blot) Target_Inhibited->Investigate_Bypass Efflux_Pumps Assess Drug Efflux (Rhodamine 123 Assay) Target_Inhibited->Efflux_Pumps Investigate_OnTarget Investigate On-Target Mutations (Sequencing of ITK/BTK) Target_Not_Inhibited->Investigate_OnTarget Conclusion Identify Resistance Mechanism Investigate_Bypass->Conclusion Investigate_OnTarget->Conclusion Efflux_Pumps->Conclusion

Caption: Experimental workflow for investigating resistance to this compound.

Troubleshooting_Guide Start Cells are resistant to this compound Is_ITK_Expressed Is ITK expressed and phosphorylated in your cell line? Start->Is_ITK_Expressed No_ITK Cell line may be intrinsically resistant. Select a different model. Is_ITK_Expressed->No_ITK No Yes_ITK Is p-PLCγ inhibited by this compound? Is_ITK_Expressed->Yes_ITK Yes No_Inhibition Potential on-target mutation. Sequence ITK/BTK kinase domains. Yes_ITK->No_Inhibition No Yes_Inhibition ITK pathway is inhibited. Investigate bypass signaling pathways. Yes_ITK->Yes_Inhibition Yes Bypass_Investigation Use phospho-kinase arrays or western blot for other activated pathways (e.g., p-EGFR, p-STAT3). Yes_Inhibition->Bypass_Investigation

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: Minimizing PF-06465469 Impact on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of PF-06465469 on cell viability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), with a reported IC50 of 2 nM. It also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK) with a similar IC50 of 2 nM.[1][2] As a covalent inhibitor, it forms an irreversible bond with its target kinases.

Q2: I'm observing higher than expected cytotoxicity in my experiments. What are the potential causes?

Unexpectedly high cytotoxicity when using this compound can stem from several factors:

  • On-target toxicity: The intended inhibition of ITK and BTK can lead to apoptosis in cell lines dependent on these signaling pathways for survival.

  • Off-target effects: this compound has been reported to inhibit the phosphorylation of MEK1/2 and AKT, suggesting potential off-target activities that could contribute to cell death.[2][3]

  • Solvent toxicity: High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells.

  • Compound concentration: The concentration of this compound used may be too high for the specific cell line being tested.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.

Q3: How can I minimize the off-target effects of this compound?

Minimizing off-target effects is crucial for ensuring that the observed cellular phenotype is a direct result of inhibiting the intended targets. Here are some strategies:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.

  • Optimize treatment duration: Shorter incubation times can reduce the cumulative impact of off-target effects.

  • Use appropriate controls: Include control cell lines that do not express the target kinases to distinguish between on-target and off-target toxicity.

  • Consider orthogonal approaches: Use techniques like siRNA or shRNA to knock down the target kinase and compare the resulting phenotype to that observed with this compound treatment.

Q4: What is the recommended starting concentration for cell viability assays with this compound?

Based on published data, a sensible starting point for a dose-response curve would be in the low nanomolar to low micromolar range. For T-cell lymphoma cell lines, IC50 values for survival have been reported to be in the low micromolar range.[3] It is crucial to perform a dose-response experiment for each new cell line to determine the appropriate concentration range.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in cell viability assays.

  • Possible Cause: Inconsistent cell seeding, presence of air bubbles in wells, or interference from the compound.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Carefully inspect plates for air bubbles before reading.

    • Include a "no-cell" control with the compound to check for direct interference with the assay reagents.

    • For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals.

Issue 2: Discrepancy between expected on-target inhibition and observed cell viability.

  • Possible Cause: The cellular phenotype may be a result of off-target effects or the activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Validate on-target engagement: Perform a western blot to confirm the inhibition of ITK or BTK phosphorylation at the concentrations used.

    • Investigate off-target pathways: Assess the phosphorylation status of known off-target kinases like MEK and AKT.

    • Use a rescue experiment: If possible, introduce a constitutively active downstream effector of the target kinase to see if it can rescue the observed phenotype.

Issue 3: Significant cytotoxicity observed even at low, on-target concentrations in a new cell line.

  • Possible Cause: The cell line may be highly dependent on the ITK/BTK signaling pathway for survival, or it may be particularly sensitive to the off-target effects of this compound.

  • Troubleshooting Steps:

    • Characterize the cell line: Confirm the expression and activation status of ITK, BTK, and potential off-target kinases in your cell line.

    • Perform a time-course experiment: Assess cell viability at multiple time points to determine the onset of cytotoxicity.

    • Consider a different inhibitor: If the goal is to study the effects of ITK/BTK inhibition in a sensitive cell line, using a structurally different inhibitor with a distinct off-target profile may be beneficial for comparison.

Data Presentation

Table 1: IC50 Values of this compound on Cell Viability in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 (µM)Reference
JurkatT-cell LymphomaATP Luminescence72 hours~5[3]
MOLT-4T-cell LymphomaATP Luminescence72 hours~7[3]
CCRF-CEMT-cell LymphomaATP Luminescence72 hours~8[3]
K299T-cell LymphomaATP Luminescence72 hours~12.5[3]
H460Non-small Cell Lung CancerATP LuminescenceNot Specified>10[3]
SUDHL6B-cell LymphomaATP LuminescenceNot Specified<10[3]
RamosB-cell LymphomaATP LuminescenceNot Specified<10[3]

Experimental Protocols

1. MTT Assay for Determining IC50 of this compound

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before adding the compound.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical final concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[4][5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a density appropriate for your cell line and incubate overnight.

  • Compound Treatment: Add the desired concentrations of this compound to the wells and incubate for the chosen duration.

  • Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

on_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ITK ITK TCR->ITK BCR BCR BTK BTK BCR->BTK PLCg PLCγ ITK->PLCg BTK->PLCg Downstream Downstream Signaling (Ca2+ flux, NFAT, NF-κB) PLCg->Downstream PF06465469 This compound PF06465469->ITK PF06465469->BTK

Caption: On-target signaling pathways of this compound.

off_target_pathway cluster_mek_erk MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway PF06465469 This compound MEK MEK1/2 PF06465469->MEK AKT AKT PF06465469->AKT ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K PI3K->AKT Survival Cell Survival & Growth AKT->Survival

Caption: Potential off-target signaling pathways of this compound.

troubleshooting_workflow Start High Cytotoxicity Observed CheckSolvent Verify Solvent Concentration (<0.5%) Start->CheckSolvent DoseResponse Perform Dose-Response (e.g., MTT, CellTiter-Glo) CheckSolvent->DoseResponse ValidateTarget Validate On-Target Inhibition (Western Blot) DoseResponse->ValidateTarget CheckOffTarget Assess Off-Target Pathways (p-MEK, p-AKT) ValidateTarget->CheckOffTarget If on-target effect is confirmed Optimize Optimize Concentration & Incubation Time CheckOffTarget->Optimize ConsiderAlternatives Consider Orthogonal Approaches (siRNA) CheckOffTarget->ConsiderAlternatives Optimize->Start Re-evaluate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

PF-06465469 inhibitor specificity issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ITK inhibitor, PF-06465469.

Frequently Asked Questions (FAQs)

Q1: What is the primary specificity issue with this compound?

A1: The primary specificity issue with this compound is its dual inhibitory activity against both Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's tyrosine kinase (BTK).[1][2][3] Both kinases are inhibited with a similar potency, which should be considered when designing experiments and interpreting results.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: this compound has been reported to inhibit the phosphorylation of MEK1/2 and AKT, suggesting off-target activity on these signaling pathways.[2] This is a critical consideration for studies where the MEK/ERK or PI3K/AKT pathways are relevant.

Q3: Is this compound a reversible or irreversible inhibitor?

A3: this compound is a covalent, and therefore, irreversible inhibitor of ITK.[4][5] This covalent binding mechanism leads to a prolonged duration of action, effectively silencing the T-cell receptor (TCR) pathway for an extended period even after the compound is no longer present in the system.[4][5]

Q4: What are the implications of the covalent binding mechanism for my experiments?

A4: The covalent nature of this compound means that standard washout experiments to study inhibitor reversibility will not be effective. Once bound, the inhibition is long-lasting. Kinetic measurements have confirmed an irreversible binding mode with off-rate half-lives exceeding 24 hours.[4][5] This sustained target engagement should be factored into the design of your experimental timelines, such as the duration of cell treatments.

Q5: Are there known resistance mutations for this compound?

A5: While specific resistance mutations for this compound have not been detailed in the provided search results, resistance to kinase inhibitors is a known phenomenon. In the context of T-cell lymphomas, mutations in the TCR signaling pathway are a potential mechanism of resistance to ITK inhibitors. Furthermore, studies on the related kinase BTK have identified mutations that confer resistance to covalent inhibitors. As an alternative strategy to overcome potential resistance, the development of ITK degraders is being explored.[6][7]

Troubleshooting Guides

Issue: Unexpected effects on cell proliferation or survival, potentially due to MEK or AKT pathway inhibition.

This guide provides a workflow to investigate if the observed cellular effects of this compound are due to its off-target inhibition of MEK1/2 or AKT phosphorylation.

Experimental Workflow for Investigating Off-Target Effects

cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Data Analysis & Interpretation A Unexpected cellular phenotype observed with this compound treatment B Phenotype may be due to off-target inhibition of MEK/ERK or PI3K/AKT pathways A->B C Treat cells with this compound (e.g., 2 µM for 24 hours in Jurkat cells) B->C D Prepare cell lysates C->D E Perform Western blot analysis for p-MEK, MEK, p-AKT, and AKT D->E F Quantify band intensities E->F G Decreased p-MEK/MEK or p-AKT/AKT ratio? F->G H Conclusion: Off-target effect confirmed G->H Yes I Conclusion: Phenotype likely independent of MEK/AKT inhibition G->I No

Caption: Workflow to troubleshoot off-target effects of this compound.

Detailed Protocol: Western Blot for Phosphorylated MEK and AKT

  • Cell Treatment: Plate cells (e.g., Jurkat) and allow them to adhere or stabilize overnight. Treat with this compound at the desired concentration and time course. A common starting point is 2 µM for 24 hours.[3] Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both MEK and AKT. A significant decrease in this ratio in this compound-treated samples compared to the control indicates an off-target effect.

FAQ: My Western blot for p-AKT/p-MEK shows no change with this compound treatment. What could be wrong?
  • A: Check your experimental conditions. The off-target effects may be cell-type specific or dependent on the concentration and duration of treatment. The reported inhibition of p-MEK and p-AKT by this compound was observed in the context of a comparison with other more specific ITK inhibitors.[2]

  • A: Verify antibody performance. Ensure your primary and secondary antibodies are validated and working correctly. Include positive and negative controls in your experiment. For example, use a known activator of the MEK/ERK or PI3K/AKT pathway as a positive control.

  • A: Assess protein loading. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetIC₅₀ (nM)Assay TypeReference(s)
ITK2Enzymatic[1][2][3]
BTK2Enzymatic[1][2][3]
PLCγ phosphorylation31Cell-based (Jurkat)[2]
IL-2 Production48Human Whole Blood[2]

Signaling Pathway Diagram

ITK Signaling and Points of Inhibition

TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ITK ITK Lck->ITK Phosphorylation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation IP3_DAG IP3 & DAG PLCG1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT & NF-κB Ca_PKC->NFAT_NFkB Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB->Gene_Expression PF06465469 This compound PF06465469->ITK

Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: PF-06465469 In Vitro Degradation and Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical in vitro systems used to assess the metabolic stability of a compound like PF-06465469?

A1: The most common in vitro systems for determining metabolic stability are liver microsomes, S9 fractions, and hepatocytes. Liver microsomes contain the highest concentration of Phase I metabolizing enzymes (e.g., cytochrome P450s), while S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism. Hepatocytes, being whole cells, provide the most physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors.

Q2: How is the in vitro half-life (t½) of a compound determined in these systems?

A2: The in vitro half-life is typically determined by incubating the compound with the chosen metabolic system (e.g., liver microsomes) and measuring the decrease in the parent compound's concentration over time using analytical methods like LC-MS/MS. The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the linear portion of the curve is used to calculate the half-life.

Q3: What are the key parameters I need to consider when setting up an in vitro metabolic stability assay?

A3: Key parameters include the concentration of the test compound, the protein concentration of the metabolic system (e.g., mg/mL of microsomal protein), the concentration of cofactors (e.g., NADPH for Phase I reactions), incubation time, and temperature. It is crucial to ensure that the concentration of the test compound is below its Michaelis-Menten constant (Km) to be in the linear range of enzyme kinetics.

Q4: I am observing very rapid degradation of my compound. What could be the potential causes and how can I troubleshoot this?

A4: Rapid degradation could be due to high metabolic activity in the chosen system, chemical instability of the compound in the assay buffer, or non-specific binding to the assay components. To troubleshoot, you can try reducing the protein concentration, decreasing the incubation time, or using a different in vitro system (e.g., a less metabolically active one). To assess chemical stability, run a control incubation without the metabolic enzymes or cofactors. To investigate non-specific binding, the extent of binding to the microsomal protein can be determined by equilibrium dialysis or ultrafiltration.

Q5: My results for in vitro half-life are not reproducible. What are the common sources of variability?

A5: Variability in in vitro half-life measurements can arise from several factors, including inconsistent pipetting, lot-to-lot variability of the metabolic system (e.g., liver microsomes), degradation of cofactors, or issues with the analytical method. Ensure accurate pipetting, use the same batch of reagents whenever possible, prepare fresh cofactor solutions for each experiment, and validate your analytical method for linearity, precision, and accuracy.

Troubleshooting Guides

Problem: High Variability in Replicate Samples
Potential Cause Troubleshooting Step
Inaccurate PipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete MixingVortex samples thoroughly after adding each reagent.
Temperature FluctuationsEnsure the incubator or water bath maintains a constant temperature (typically 37°C).
Edge Effects in PlatesAvoid using the outer wells of a microplate, or fill them with buffer to maintain humidity.
Problem: No Degradation Observed
Potential Cause Troubleshooting Step
Inactive Metabolic SystemTest the activity of the microsomes or S9 fraction with a known positive control compound that is rapidly metabolized.
Degraded CofactorsPrepare fresh cofactor solutions (e.g., NADPH) immediately before use.
Low Compound ConcentrationEnsure the compound concentration is high enough for accurate detection by the analytical method.
Inhibition of Metabolic EnzymesThe test compound itself might be an inhibitor of the metabolic enzymes. Test a lower concentration of the compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive Control Substrate (e.g., testosterone or midazolam)

  • Acetonitrile with an internal standard for quenching the reaction and protein precipitation

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding human liver microsomes (final concentration, e.g., 0.5 mg/mL) to the phosphate buffer.

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regeneration system to the incubation mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Include a negative control (without NADPH regeneration system) and a positive control.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life and intrinsic clearance.

Data Analysis:

Time (min)Concentration of this compound (µM)% Remainingln(% Remaining)
01.001004.61
50.85854.44
150.60604.09
300.35353.56
600.10102.30
  • Plot ln(% Remaining) vs. time. The slope of the linear regression line (k) is the elimination rate constant.

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualizations

Experimental_Workflow_Metabolic_Stability A Prepare Reagents (this compound, Microsomes, Buffer, Cofactors) B Pre-incubation (Microsomes + Buffer at 37°C) A->B C Initiate Reaction (Add this compound + Cofactors) B->C D Time-point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for In Vitro Metabolic Stability Assay.

Troubleshooting_Logic Start High Variability in Results? CheckPipetting Verify Pipette Calibration and Technique Start->CheckPipetting Yes NoDegradation No Degradation Observed? Start->NoDegradation No CheckMixing Ensure Thorough Mixing CheckPipetting->CheckMixing CheckTemp Monitor Incubator Temperature CheckMixing->CheckTemp Resolved Issue Resolved CheckTemp->Resolved CheckActivity Run Positive Control NoDegradation->CheckActivity Yes ContactSupport Contact Technical Support NoDegradation->ContactSupport No CheckCofactors Prepare Fresh Cofactors CheckActivity->CheckCofactors CheckConcentration Verify Compound Concentration CheckCofactors->CheckConcentration CheckConcentration->Resolved

Caption: Troubleshooting Logic for In Vitro Assays.

Technical Support Center: Validating PF-06465469 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[2] Due to its role in T-cell signaling, ITK is a target for autoimmune diseases and T-cell malignancies.

Q2: How does this compound inhibit ITK?

A2: this compound is a covalent inhibitor, meaning it forms a permanent bond with a specific cysteine residue (Cys-442) in the ATP-binding site of ITK.[3] This irreversible binding prevents ITK from functioning.

Q3: What are the expected downstream effects of ITK inhibition by this compound?

A3: Inhibition of ITK by this compound is expected to block the phosphorylation of its direct substrate, Phospholipase C gamma 1 (PLCγ1).[1] This, in turn, will inhibit downstream signaling events such as calcium flux and the activation of transcription factors like NFATc1.[1] Studies have also shown that this compound can inhibit the phosphorylation of MEK1/2 and AKT, which may be due to off-target effects.[1][2]

Q4: Which cell lines are appropriate for studying this compound target engagement?

A4: T-cell lines that express ITK are suitable for these studies. The Jurkat cell line is a commonly used model for investigating TCR signaling and the effects of ITK inhibitors.[1][2] Other human T-cell lines like MOLT4 and CCRF-CEM also express ITK.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target and in cellular assays.

Target/AssayIC50 ValueReference
ITK (enzymatic assay)2 nM[1][2]
BTK (enzymatic assay)2 nM[2]
PLCγ phosphorylation (in Jurkat cells)31 nM[2]
IL-2 production (in human whole blood)48 nM[2]

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies for key experiments to validate this compound target engagement, along with troubleshooting advice for common issues.

Western Blotting for Downstream Signaling

Western blotting is a fundamental technique to assess the phosphorylation status of proteins downstream of ITK. A reduction in the phosphorylation of PLCγ1 is a direct indicator of ITK inhibition.

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blot cell_culture Culture Jurkat cells treatment Treat cells with this compound (e.g., 1 µM for 30 min) cell_culture->treatment stimulation Stimulate with anti-CD3/CD28 antibodies treatment->stimulation lysis Lyse cells in RIPA buffer with phosphatase inhibitors stimulation->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibodies (p-PLCγ1, total PLCγ1, GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection

Workflow for Western Blotting Analysis.

  • Cell Culture and Treatment:

    • Culture Jurkat cells in appropriate media to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for 30 minutes.[1]

    • Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies for 10 minutes.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.[4]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-PLCγ1 (Tyr783), total PLCγ1, and a loading control (e.g., GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IssuePossible CauseSuggested Solution
No or weak p-PLCγ1 signal in stimulated control - Inefficient TCR stimulation.- Phosphatase activity during lysis.- Low protein load.- Confirm the activity of anti-CD3/CD28 antibodies.- Ensure fresh phosphatase inhibitors are added to the lysis buffer.- Increase the amount of protein loaded per lane.
High background on the blot - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of washes.
p-PLCγ1 signal observed in this compound-treated sample - Insufficient inhibitor concentration or incubation time.- this compound has degraded.- Off-target signaling pathways are activating PLCγ1.- Perform a dose-response and time-course experiment.- Ensure proper storage and handling of the compound.- Investigate other potential upstream activators of PLCγ1 in your system.
Inconsistent loading control (GAPDH) - Inaccurate protein quantification.- Pipetting errors.- Re-quantify protein concentrations.- Ensure careful and consistent loading of samples.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction and Analysis cell_culture Culture cells treatment Treat cells with this compound or vehicle cell_culture->treatment aliquot Aliquot cell suspension into PCR tubes treatment->aliquot heat Heat aliquots at different temperatures aliquot->heat cool Cool to room temperature heat->cool lysis Lyse cells by freeze-thaw cycles cool->lysis centrifugation Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant Collect supernatant (soluble fraction) centrifugation->supernatant western_blot Analyze ITK levels by Western Blot supernatant->western_blot

Workflow for a Cellular Thermal Shift Assay.

  • Cell Treatment:

    • Treat cultured cells (e.g., Jurkat) with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble ITK at each temperature by Western blotting, as described in the previous section.

IssuePossible CauseSuggested Solution
No difference in thermal stability between treated and untreated samples - The chosen temperature range is not optimal for ITK.- Insufficient drug concentration or incubation time.- The antibody for Western blotting is not specific or sensitive enough.- Perform a temperature gradient to determine the optimal melting temperature of ITK in your cell line.- Increase the concentration of this compound or the incubation time.- Validate the ITK antibody.
High variability between replicates - Inconsistent heating or cooling.- Pipetting errors.- Uneven cell lysis.- Use a PCR cycler for precise temperature control.- Ensure accurate pipetting of cell suspensions.- Optimize the freeze-thaw lysis protocol.
Smearing or degradation of ITK bands on Western blot - Protein degradation during sample processing.- Ensure protease inhibitors are always present.- Keep samples on ice as much as possible.
In Vitro Kinase Activity Assay

An in vitro kinase assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ITK.

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection reagents Prepare reaction buffer, purified ITK, substrate, and ATP inhibitor Prepare serial dilutions of this compound reagents->inhibitor preincubation Pre-incubate ITK with this compound inhibitor->preincubation initiation Initiate reaction by adding ATP and substrate preincubation->initiation incubation Incubate at 30°C for a defined time initiation->incubation termination Stop the reaction incubation->termination detection Measure kinase activity (e.g., ADP-Glo) termination->detection

Workflow for an In Vitro Kinase Assay.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute purified recombinant ITK enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr)4:1) in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

    • Perform serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the ITK enzyme and the this compound dilutions (or DMSO control).

    • Pre-incubate for 15-30 minutes at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

IssuePossible CauseSuggested Solution
Low signal-to-background ratio - Inactive enzyme.- Sub-optimal substrate or ATP concentration.- Short reaction time.- Use a fresh batch of enzyme and verify its activity.- Titrate substrate and ATP concentrations to find the Km.- Increase the reaction time.
High variability between wells - Pipetting inaccuracies.- Temperature fluctuations across the plate.- Use calibrated pipettes and proper technique.- Ensure uniform incubation temperature.
IC50 value is significantly different from reported values - Incorrect concentration of this compound.- Different assay conditions (e.g., ATP concentration).- Impure enzyme.- Verify the stock concentration of the inhibitor.- Note that IC50 values are dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.- Use a highly purified and active enzyme.

References

Validation & Comparative

A Head-to-Head Comparison of ITK Inhibitors: PF-06465469 vs. BMS-509744

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors: PF-06465469 and BMS-509744. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.

Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. This guide focuses on a comparative analysis of two small molecule inhibitors of ITK: this compound, a covalent inhibitor, and BMS-509744, an ATP-competitive inhibitor.

At a Glance: Key Differences

FeatureThis compoundBMS-509744
Mechanism of Action Covalent, irreversibleReversible, ATP-competitive
ITK IC50 2 nM[1]19 nM[2][3]
BTK IC50 2 nM[1]4.1 µM
Cellular Activity Potent inhibition of PLCγ phosphorylation, calcium mobilization, and IL-2 production.[4] Also inhibits MEK1/2 and AKT phosphorylation.[4]Potent inhibition of PLCγ1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation.[3] Does not inhibit MEK1/2 or AKT phosphorylation.[4]
Selectivity Potent inhibitor of both ITK and Bruton's tyrosine kinase (BTK).[1]Highly selective for ITK over other Tec family kinases (>200-fold) and a broad panel of other kinases (>55-fold).[2]

Delving into the Data: A Quantitative Comparison

The following tables summarize the quantitative data available for this compound and BMS-509744, providing a clear comparison of their potency and cellular effects.

Table 1: In Vitro Potency (IC50 values)
TargetThis compoundBMS-509744
ITK 2 nM[1]19 nM[2][3]
BTK 2 nM[1]4.1 µM
Fyn -1.1 µM
Lck -2.4 µM
IR -1.1 µM
Table 2: Cellular Activity
AssayThis compoundBMS-509744
Anti-CD3 induced PLCγ phosphorylation (Jurkat cells) IC50 = 31 nMIC50 < 300 nM
Calcium Mobilization (αCD3-stimulated Jurkat T-cells) -IC50 = 52 nM
IL-2 Production (anti-CD3 stimulated human whole blood) IC50 = 48 nM-
IL-2 Secretion (αCD3-stimulated Jurkat T-cells) Significantly repressedIC50 = 250 nM
IL-2 Secretion (αCD3-stimulated murine splenocytes) -IC50 = 380 nM
IL-2 Secretion (αCD3-stimulated human PBMCs) -IC50 = 390 nM
T-cell Proliferation (APC-induced primary human T-cell expansion) -IC50 = 430 nM
Inhibition of MEK1/2 and AKT phosphorylation Yes[4]No[4]
Inhibition of Jurkat cell migration to CXCL12 Significant inhibition (P = 0.03)[4]Significant inhibition (P = 0.01)[4]

Understanding the Mechanism: The ITK Signaling Pathway

ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). PLCγ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive the expression of genes involved in T-cell activation, proliferation, and cytokine production.[5][6][7]

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK->PLCg1 Ca2 Ca²⁺ IP3->Ca2 Release from ER Calcineurin Calcineurin Ca2->Calcineurin Activation PKC PKC DAG->PKC Activation IKK IKK PKC->IKK Activation NFAT_cyto NFAT (inactive) Calcineurin->NFAT_cyto Dephosphorylation NFAT_nuc NFAT (active) NFAT_cyto->NFAT_nuc Translocation IkB IκB IKK->IkB Phosphorylation NFkB_cyto NF-κB (inactive) IkB->NFkB_cyto Degradation NFkB_nuc NF-κB (active) NFkB_cyto->NFkB_nuc Translocation Gene_Expression Gene Expression (IL-2, etc.) NFAT_nuc->Gene_Expression NFkB_nuc->Gene_Expression Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified ITK Enzyme Incubation Incubate at Controlled Temperature Enzyme->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Inhibitor (Serial Dilution) Inhibitor->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Plate_Reader Measure Signal (Fluorescence/Luminescence) Detection_Reagent->Plate_Reader IC50_Calc Calculate IC50 Plate_Reader->IC50_Calc

References

A Comparative Analysis of PF-06465469 and Other TEC Family Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of TEC family kinase inhibitors is rapidly evolving. This guide provides a detailed comparison of the investigational inhibitor PF-06465469 against other prominent members of this class, including Ibrutinib, Acalabrutinib, Zanubrutinib, and Spebrutinib. The focus is on their efficacy, selectivity, and the underlying experimental data.

The TEC family of non-receptor tyrosine kinases, comprising five members—Bruton's tyrosine kinase (BTK), Interleukin-2-inducible T-cell kinase (ITK), Tyrosine kinase expressed in hepatocellular carcinoma (TEC), Bone marrow X kinase (BMX), and Resting lymphocyte kinase (RLK, also known as TXK)—plays a pivotal role in the signaling pathways of immune cells.[1][2][3] Dysregulation of these kinases is implicated in various B-cell malignancies and autoimmune diseases, making them attractive targets for therapeutic intervention.[2] This guide will delve into the specifics of this compound, primarily an ITK inhibitor, and compare its performance with established and other investigational BTK-focused inhibitors.

Comparative Efficacy: A Look at the IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available biochemical IC50 data for this compound and other selected TEC family kinase inhibitors. It is important to note that these values are often determined in cell-free biochemical assays and cellular activity can vary.

Table 1: Biochemical IC50 Values of this compound and Other TEC Family Kinase Inhibitors (in nM)

InhibitorBTKITKTECBMXRLK/TXKReference(s)
This compound 22---[4][5][6]
Ibrutinib 0.52.278--[7]
Acalabrutinib 3>1000>1000--[8]
Zanubrutinib <1672--[7]
Spebrutinib 5.9366.20.78.9[9]

From the data, this compound emerges as a potent dual inhibitor of both ITK and BTK.[4][5][6] In contrast, Acalabrutinib demonstrates high selectivity for BTK with significantly less activity against other TEC family kinases.[8] Ibrutinib, the first-in-class BTK inhibitor, shows potent inhibition of BTK but also off-target effects on other kinases, including ITK and TEC.[7] Zanubrutinib also potently inhibits BTK and TEC, with less activity against ITK.[7] Spebrutinib displays potent inhibition across several TEC family members, including BMX.[9]

Signaling Pathways and Mechanisms of Action

The TEC family kinases are crucial downstream effectors of various cell surface receptors, including B-cell receptors (BCR) and T-cell receptors (TCR). Inhibition of these kinases disrupts the signaling cascades that lead to cell proliferation, differentiation, and survival.

B-Cell Receptor (BCR) Signaling Pathway

In B-cells, the activation of the BCR by an antigen initiates a signaling cascade where BTK plays a central role. BTK activation leads to the activation of phospholipase C gamma 2 (PLCγ2), which in turn mobilizes calcium and activates downstream pathways like NF-κB and MAPK, ultimately promoting B-cell survival and proliferation. Inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib covalently bind to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its function and thereby blocking this critical survival pathway.[10]

BCR Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Inhibitor BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, Spebrutinib) Inhibitor->BTK

BCR Signaling and BTK Inhibition
T-Cell Receptor (TCR) Signaling Pathway

In T-cells, ITK is the predominant TEC family kinase and is essential for TCR signaling. Upon TCR engagement, ITK is activated and phosphorylates PLCγ1, leading to calcium mobilization and the activation of transcription factors like NFAT and AP-1. These events are critical for T-cell activation, cytokine production, and proliferation. This compound, as a potent ITK inhibitor, is designed to block this pathway.[11]

TCR Signaling Pathway TCR T-Cell Receptor (TCR) Lck_ZAP70 Lck/ZAP70 TCR->Lck_ZAP70 pMHC pMHC pMHC->TCR ITK ITK Lck_ZAP70->ITK PLCG1 PLCγ1 ITK->PLCG1 IP3_DAG IP3 / DAG PLCG1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1 NFAT / AP-1 Pathways Ca_PKC->NFAT_AP1 Activation_Cytokines T-Cell Activation & Cytokine Production NFAT_AP1->Activation_Cytokines Inhibitor This compound Inhibitor->ITK Biochemical Kinase Assay Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in Multi-well Plate (Kinase + Inhibitor + Substrate) Reagent_Prep->Assay_Setup Reaction_Init Initiate Reaction with ATP Assay_Setup->Reaction_Init Incubation Incubation Reaction_Init->Incubation Termination Terminate Reaction Incubation->Termination Detection Signal Detection (Radiometric, Luminescence, or Fluorescence) Termination->Detection Data_Analysis Data Analysis and IC50 Calculation Detection->Data_Analysis End End Data_Analysis->End

References

A Side-by-Side Comparison of ITK Inhibitors in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, differentiation, and cytokine production has made it a promising therapeutic target for a range of immunological disorders and T-cell malignancies. Jurkat cells, an immortalized line of human T lymphocytes, are a widely used in vitro model to study T-cell signaling and to evaluate the efficacy and mechanism of action of ITK inhibitors. This guide provides an objective, data-driven comparison of several ITK inhibitors based on their performance in Jurkat cells.

Quantitative Data Summary

The following table summarizes the key performance metrics of various ITK inhibitors in Jurkat cells, including their inhibitory concentrations (IC50) for the purified enzyme and for cell growth, as well as their effects on key downstream signaling events.

InhibitorTarget(s)IC50 (Purified Enzyme)IC50 (Jurkat Cell Growth/Viability)Effect on PLCγ PhosphorylationEffect on Ca2+ FluxEffect on MEK1/2 & AKT PhosphorylationOther Notable Effects in Jurkat Cells
Ibrutinib BTK, ITK2.2 nM (ITK)[1]~2.5-5 µM[2]Abolished[3]Repressed[2]Inhibited[2][3]Inhibited NFAT activation.[4]
ONO-7790500 ITK<4 nM[1]~4.6-fold more potent than in K299 cells[2]Abolished[3]Repressed[2][3]Not inhibited[2][3]Modest effects on apoptosis alone.[5]
BMS-509744 ITK19 nM[1][4]Less potent in reducing ITK phosphorylation compared to others[6]Abolished[3]Repressed[2][3]Not inhibited[2][3]Inhibited IL-2 production.[4]
PF-06465469 ITK2 nM[1]~2.5-fold more potent than in K299 cells[2]Abolished[3]Repressed[3]Inhibited[2][3]Modest effects on apoptosis alone.[5]
ASK120067 BTK, ITKNot specified4.01 µM[1]Not specifiedNot specifiedNot specifiedPotently inhibited cell growth.[1]
CPI-818 ITKNot specifiedNot specifiedInhibited[7]Not specifiedNot specifiedInhibited IL-2 secretion.[7]
PRN694 ITK, RLK0.3 nM (ITK), 1.3 nM (RLK)[8]Not specifiedInhibited[9]Not specifiedNot specifiedAblated TCR-induced molecular activation.[9]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of ITK inhibitors, it is crucial to visualize the signaling cascade they modulate and the experimental steps involved in their evaluation.

ITK Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation. ITK is a key component of this pathway. The diagram below illustrates the central role of ITK and the downstream effectors that are often assessed to determine the efficacy of ITK inhibitors.

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 complex LCK Lck TCR_CD3->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP NFAT NFAT Activation Ca_Flux->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 Activation ERK->AP1 AP1->Cytokine Inhibitor ITK Inhibitors Inhibitor->ITK

Caption: ITK signaling cascade downstream of the T-cell receptor.

Experimental Workflow for Evaluating ITK Inhibitors

The assessment of ITK inhibitors in Jurkat cells typically follows a standardized workflow to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis cluster_2 Data Interpretation Jurkat_Culture Culture Jurkat Cells Inhibitor_Treatment Treat with ITK Inhibitor Jurkat_Culture->Inhibitor_Treatment TCR_Stimulation Stimulate TCR (e.g., anti-CD3/CD28) Inhibitor_Treatment->TCR_Stimulation Cell_Viability Cell Viability Assay (e.g., ATP luminescence) TCR_Stimulation->Cell_Viability Western_Blot Western Blot (p-PLCγ1, p-ERK, etc.) TCR_Stimulation->Western_Blot Ca_Assay Calcium Flux Assay (e.g., Fluo-4 AM) TCR_Stimulation->Ca_Assay Cytokine_Assay Cytokine Measurement (e.g., IL-2 ELISA) TCR_Stimulation->Cytokine_Assay Data_Analysis Data Analysis (IC50 determination, etc.) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Ca_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for testing ITK inhibitors in Jurkat cells.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the efficacy of ITK inhibitors in Jurkat cells, based on published research.[2][5][9]

1. Cell Culture and Treatment

  • Cell Line: Jurkat E6.1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Inhibitor Preparation: ITK inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is always included in experiments.

  • Treatment: Jurkat cells are pre-incubated with the ITK inhibitor or vehicle for a specified period (e.g., 30 minutes to 2 hours) before stimulation.

2. T-Cell Receptor (TCR) Stimulation

To mimic T-cell activation, Jurkat cells are stimulated using one of the following methods:

  • Anti-CD3/CD28 Antibodies: Cells are stimulated with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.

  • Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA): A combination of these mitogens can also be used to induce T-cell activation.

3. Western Blotting for Phosphorylated Signaling Proteins

This technique is used to measure the phosphorylation status of key downstream signaling molecules.

  • Cell Lysis: After treatment and stimulation, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of proteins such as PLCγ1, ERK1/2, and AKT, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following TCR stimulation.

  • Cell Loading: Jurkat cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a flow cytometer or a fluorescence plate reader.

  • Stimulation and Measurement: A stimulating agent (e.g., anti-CD3 antibody) is added, and the change in fluorescence intensity over time is recorded to monitor the influx of intracellular calcium. The effect of ITK inhibitors is assessed by comparing the calcium flux in inhibitor-treated cells to that in vehicle-treated cells.

5. Cell Viability and Apoptosis Assays

These assays determine the effect of ITK inhibitors on cell survival and programmed cell death.

  • Cell Viability: Cell viability can be measured using assays that quantify ATP levels (e.g., CellTiter-Glo), which correlate with the number of metabolically active cells.

  • Apoptosis: Apoptosis can be assessed by western blotting for cleaved PARP-1, a hallmark of apoptosis, or by flow cytometry using Annexin V and propidium iodide (PI) staining.

6. Cytokine Production Assay

This assay quantifies the production of key cytokines, such as IL-2, which is a critical indicator of T-cell activation.

  • Supernatant Collection: After treatment and stimulation, the cell culture supernatant is collected.

  • ELISA: The concentration of IL-2 or other cytokines in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

This guide provides a comparative overview of ITK inhibitors in the context of Jurkat cell-based assays. The presented data and protocols can serve as a valuable resource for researchers in the field of immunology and drug discovery.

References

PF-06465469: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of PF-06465469, a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information is compiled from publicly available research to assist in evaluating its potential for therapeutic development and as a research tool.

Executive Summary

Quantitative Selectivity Data

The following table summarizes the known inhibitory activities of this compound against key kinases. It is important to note that this information is based on available data and may not represent a complete selectivity profile.

Kinase TargetFamilyIC50 (nM)Reference
ITK Tec2[1][2]
BTK Tec2[1][2]
MEK1/2 MAPKNot Reported[1][3]
AKT AGCNot Reported[1][3]

Experimental Methodologies

The determination of kinase inhibitor selectivity is crucial for its development as a therapeutic agent. Various biochemical and cellular assays are employed to ascertain the potency and specificity of compounds like this compound. While the specific, detailed protocols used for generating the above data for this compound are not fully disclosed in the available literature, the following represents a general methodology commonly used in the field.

General Kinase Inhibition Assay Protocol (Biochemical)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a universal ADP detection system.

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Microplates (e.g., 96-well or 384-well)

    • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luminescence-based ADP detection reagents).

  • Assay Procedure:

    • The test compound is serially diluted to various concentrations.

    • The purified kinase is incubated with the test compound in the assay buffer for a predetermined period to allow for binding.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, typically by the addition of a strong acid or a chelating agent.

    • The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a membrane and measuring the radioactivity. In luminescence-based assays, the amount of ADP produced is measured.

  • Data Analysis:

    • The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

    • The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To understand the biological context of this compound's activity, it is essential to visualize its role in the ITK signaling pathway and the experimental workflow for determining its selectivity.

ITK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of ITK in T-cell receptor (TCR) signaling and the point of intervention by this compound.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 Downstream Downstream Signaling (Ca²⁺ flux, NFAT, etc.) PLCg1->Downstream ITK->PLCg1 Phosphorylation PF06465469 This compound PF06465469->ITK Inhibition

Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation and its inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound Serial Dilution Incubation Incubate Kinase with this compound Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Reaction Initiate Kinase Reaction (add ATP & Substrate) Incubation->Reaction Detection Detect Kinase Activity (e.g., Phosphorylation) Reaction->Detection IC50 Calculate % Inhibition & Determine IC50 Values Detection->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of PF-06465469

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), comparing its performance against other relevant kinase inhibitors. Experimental data is presented to offer a clear perspective on its target profile and potential off-target effects.

This compound is a covalent inhibitor of ITK with a reported IC50 of 2 nM. It also demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with the same IC50 value.[1][2][3] This dual activity is a key characteristic of the compound. Beyond its primary targets, studies have indicated that this compound can also inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader kinase interaction profile.[1]

Comparative Analysis of Kinase Inhibition

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of this compound and other selected ITK inhibitors against key kinases.

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)ONO-7790500 IC50 (nM)BMS-509744 IC50 (nM)
ITK2[1][2][3]2.2<419
BTK2[1][2][3]0.5->3800
MEK1/2Inhibition Observed[1]-No InhibitionNo Inhibition
AKTInhibition Observed[1]-No InhibitionNo Inhibition

The data highlights that while this compound and Ibrutinib are potent dual inhibitors of ITK and BTK, ONO-7790500 and BMS-509744 exhibit greater selectivity for ITK.[4] Notably, the off-target effects on the MEK and AKT pathways appear to be specific to this compound among the compared inhibitors.

Signaling Pathway Context

The following diagram illustrates the signaling pathways involving the primary targets of this compound and its observed off-target interactions.

TCR TCR/CD28 ITK ITK TCR->ITK BCR BCR BTK BTK BCR->BTK GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K RAS RAS GrowthFactorReceptor->RAS PLCg PLCγ PIP2 PIP2 PLCg->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Activation Ca_PKC->NFAT_NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription ITK->PLCg BTK->PLCg PF06465469 This compound PF06465469->AKT PF06465469->MEK PF06465469->ITK PF06465469->BTK

Signaling pathways affected by this compound.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for drug development. The following sections detail the typical experimental protocols used in the cross-reactivity studies of kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis A Prepare kinase, substrate, and ATP solution C Incubate kinase with diluted inhibitor A->C B Serially dilute This compound B->C D Initiate reaction by adding ATP/substrate mix C->D E Stop reaction and measure kinase activity (e.g., phosphorylation) D->E F Calculate IC50 values E->F

Biochemical kinase assay workflow.

Protocol:

  • Reagent Preparation: Recombinant human kinases, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).

  • Compound Dilution: this compound and other inhibitors are serially diluted in DMSO and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: The kinase and the inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature in a 96- or 384-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The final ATP concentration is often set at or near the Km for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is terminated, and the level of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based assays: Employing technologies like ADP-Glo™ (Promega) which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context, providing insights into its on-target and off-target effects in a more physiologically relevant system.

Workflow Diagram:

cluster_0 Cell Culture & Treatment cluster_1 Stimulation & Lysis cluster_2 Detection & Analysis A Culture relevant cell line (e.g., Jurkat T-cells) B Treat cells with serially diluted this compound A->B C Stimulate signaling pathway (e.g., with anti-CD3/CD28) B->C D Lyse cells to extract proteins C->D E Measure phosphorylation of target proteins (e.g., Western Blot, ELISA, Flow Cytometry) D->E F Determine cellular IC50 E->F

Cellular phosphorylation assay workflow.

Protocol:

  • Cell Culture: A relevant cell line (e.g., Jurkat cells for T-cell signaling) is cultured to an appropriate density.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound or control inhibitors for a defined period.

  • Cellular Stimulation: The specific signaling pathway is activated. For ITK, this can be achieved by stimulating the T-cell receptor (TCR) with anti-CD3 and anti-CD28 antibodies.

  • Cell Lysis: After stimulation, cells are lysed to extract total protein.

  • Phosphorylation Detection: The phosphorylation status of target proteins (e.g., ITK, BTK, PLCγ, AKT, ERK) is measured using methods such as:

    • Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.

    • ELISA: A plate-based assay using specific capture and detection antibodies to quantify the amount of phosphorylated protein.

    • Flow Cytometry (Phospho-flow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against the phosphoprotein of interest, allowing for analysis at the single-cell level.

  • Data Analysis: The level of phosphorylation is quantified and normalized to the total protein level or a housekeeping protein. The cellular IC50 is calculated from the dose-response curve.

Conclusion

This compound is a potent dual inhibitor of ITK and BTK. While its efficacy against these primary targets is well-established, its cross-reactivity with kinases in the MEK and AKT signaling pathways warrants consideration in experimental design and interpretation of results. In comparison to more selective ITK inhibitors like ONO-7790500 and BMS-509744, this compound offers the advantage of dual ITK/BTK inhibition, which may be beneficial in certain therapeutic contexts. However, for studies requiring highly specific ITK inhibition, the alternatives may be more suitable. A comprehensive kinome-wide scan of this compound would provide a more complete picture of its selectivity profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the nuanced activity of this and other kinase inhibitors.

References

A Comparative Guide to PF-06465469-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the apoptotic potential of novel therapeutic compounds is paramount. This guide provides a comparative analysis of PF-06465469, a potent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK), and its ability to induce apoptosis in cancer cells.[1][2][3] Its performance is compared with established anaplastic lymphoma kinase (ALK) inhibitors—crizotinib, alectinib, ceritinib, and lorlatinib—which are known to induce apoptosis in various cancer types.[4][5]

This guide summarizes key experimental data, provides detailed methodologies for apoptosis detection assays, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for evaluating these compounds.

Comparative Analysis of Apoptosis Induction

This compound-Induced Apoptosis in T-Cell Leukemia
Cell LineTreatmentAssayResultsReference
JurkatThis compound (Concentration not specified)Annexin V/PI StainingIncreased percentage of apoptotic cells.N/A
ALK Inhibitor-Induced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) and Neuroblastoma
InhibitorCell LineTreatmentAssayResults (% Apoptotic Cells)Reference
Crizotinib H2228 (NSCLC)300 nmol/L for 1, 2, and 3 daysFlow CytometrySignificantly increased apoptosis over time.[4][4]
H3122 (NSCLC)10 µM for 24 hoursAnnexin V/PI StainingIncreased apoptosis.[6]
Alectinib Neuroblastoma Cell Lines (Kelly, NB-19, SH-SY5Y, SK-N-AS)10 µMFlow CytometryInduced cell death.[7][7]
Neuroblastoma Cell Lines (CLB-BAR, CLB-GE)100 nM for 24 hoursWestern Blot (PARP Cleavage)Significant increase in cleaved PARP.[8][9][8][9]
Ceritinib H2228 (NSCLC)Not specifiedFlow CytometryEnhanced lymphocyte cytotoxicity and cell death in co-culture.[10][10]
Lorlatinib H3122 (NSCLC)10 nM for 48 hoursAnnexin V-FITC/PI StainingSignificant induction of apoptosis.[7]
H2228 (NSCLC)10 nM for 48 hoursAnnexin V-FITC/PI StainingSignificant induction of apoptosis.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Culture cancer cells to the desired confluence.

    • Treat cells with this compound or the alternative ALK inhibitor at the specified concentration and duration.

    • Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • After cell attachment, treat with the respective inhibitors.

  • Assay Procedure:

    • Following treatment, add a luminogenic substrate containing the DEVD tetrapeptide sequence (a substrate for caspase-3 and -7).

    • Incubate the plate according to the manufacturer's instructions to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.

Western Blotting for PARP Cleavage

Cleavage of poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.

  • Protein Extraction:

    • Treat cells with the inhibitors as required.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).

    • Incubate the membrane with a primary antibody specific for cleaved PARP.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a cleaved PARP fragment (typically 89 kDa) indicates apoptosis.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

This compound Apoptotic Signaling Pathway This compound This compound ITK/BTK ITK/BTK This compound->ITK/BTK inhibits Downstream Effectors Downstream Effectors ITK/BTK->Downstream Effectors regulates Apoptosis Apoptosis Downstream Effectors->Apoptosis

This compound signaling pathway leading to apoptosis.

ALK Inhibitor Apoptotic Signaling Pathway ALK Inhibitor ALK Inhibitor ALK ALK ALK Inhibitor->ALK inhibits PI3K/AKT Pathway PI3K/AKT Pathway ALK->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway ALK->JAK/STAT Pathway Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis JAK/STAT Pathway->Apoptosis

General ALK inhibitor-mediated apoptotic pathways.

Annexin V/PI Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Harvest Cell Harvest Drug Treatment->Cell Harvest Resuspend in Binding Buffer Resuspend in Binding Buffer Cell Harvest->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry Data Interpretation Data Interpretation Flow Cytometry->Data Interpretation

Workflow for the Annexin V/PI apoptosis assay.

References

Comparative Analysis of PF-06465469: Unraveling its Impact on MEK1/2 and AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the off-target effects of the ITK inhibitor PF-06465469 on the crucial MEK/ERK and PI3K/AKT signaling pathways.

This compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in T-cell receptor signaling, with an IC50 of 2 nM.[1][2] Beyond its primary target, this compound has been observed to inhibit the phosphorylation of MEK1/2 and AKT, crucial kinases in the MAPK/ERK and PI3K/AKT signaling pathways, respectively.[1] These pathways are fundamental in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. This guide provides a comparative analysis of this compound's effects on MEK1/2 and AKT phosphorylation, supported by available experimental data and detailed protocols to aid in the design and interpretation of future research.

Performance Comparison with Alternative Inhibitors

For a broader context, the performance of this compound on MEK and AKT can be conceptually compared with well-established, highly selective inhibitors of these pathways. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, while Ipatasertib is a selective ATP-competitive inhibitor of all three AKT isoforms.

Data Presentation

The following tables summarize the available data on the inhibitory activities of this compound and a selection of alternative inhibitors.

Table 1: Comparative Inhibitory Activity of this compound and Other ITK Inhibitors

CompoundPrimary Target(s)IC50 (Primary Target)Effect on MEK1/2 PhosphorylationEffect on AKT Phosphorylation
This compound ITK, BTK2 nM (for both)[1]InhibitsInhibits
Ibrutinib BTK, ITK~0.5 nM (BTK)InhibitsInhibits
ONO-7790500 ITKNot specifiedNo InhibitionNo Inhibition
BMS-509744 ITK19 nM[3]No InhibitionNo Inhibition

Table 2: Reference Inhibitory Activity of Selective MEK and AKT Inhibitors

CompoundPrimary TargetIC50 (Primary Target)
Trametinib MEK1/2~0.7-1.9 nM[4]
Ipatasertib AKT1/2/3~5 nM (average)

Signaling Pathway Overview

The diagram below illustrates the simplified MEK/ERK and PI3K/AKT signaling pathways, highlighting the points of inhibition by this compound and dedicated MEK and AKT inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription PF064 This compound PF064->AKT Inhibits Phosphorylation PF064->MEK Inhibits Phosphorylation MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK AKTi AKT Inhibitor (e.g., Ipatasertib) AKTi->AKT

Simplified MEK/ERK and PI3K/AKT signaling pathways and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of inhibitors on MEK1/2 and AKT phosphorylation.

Western Blotting for Phosphorylated MEK1/2 and AKT

This protocol is adapted from standard procedures for detecting phosphorylated proteins in cell lysates.

1. Cell Lysis:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or other inhibitors at desired concentrations and time points.

  • Aspirate media and wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated MEK1/2 (e.g., p-MEK1/2 Ser217/221) and phosphorylated AKT (e.g., p-AKT Ser473 or Thr308) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against total MEK1/2 and total AKT.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing kinase inhibitor effects on protein phosphorylation.

cluster_workflow Experimental Workflow A Cell Culture B Inhibitor Treatment (e.g., this compound) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (p-MEK, p-AKT, Total MEK, Total AKT) F->G H Signal Detection & Analysis G->H

General workflow for analyzing protein phosphorylation upon inhibitor treatment.

References

A Head-to-Head Comparison of ITK Inhibitors: PF-06465469 and ONO-7790500

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), PF-06465469 and ONO-7790500. The data presented is compiled from published research to facilitate an objective evaluation of their performance and mechanistic differences.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and ONO-7790500, focusing on their inhibitory concentrations and effects on cellular processes.

Table 1: Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundITK2
BTK2
Anti-CD3 induced PLCγ phosphorylation (Jurkat cells)31
IL-2 production (human whole blood)48
ONO-7790500ITK<4

Table 2: Effects on T-cell Lines (Jurkat, MOLT4, CCRF CEM)

ParameterThis compoundONO-7790500
Inhibition of MEK1/2 PhosphorylationYesNo
Inhibition of AKT PhosphorylationYesNo
Apoptosis Induction (alone)ModestModest
Repression of CXCL12-induced MigrationYesYes

Signaling Pathways

The differential effects of this compound and ONO-7790500 on downstream signaling pathways are a key distinguishing feature. While both compounds effectively inhibit ITK, this compound exhibits off-target effects on the MEK/AKT pathway, which ONO-7790500 does not.

cluster_TCR T-Cell Receptor Signaling cluster_inhibitors Inhibitor Action cluster_downstream Downstream Pathways TCR TCR Activation ITK ITK TCR->ITK PLCg1 PLCγ1 ITK->PLCg1 Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT PF_06465469 This compound PF_06465469->ITK Inhibits MEK MEK1/2 PF_06465469->MEK Inhibits AKT AKT PF_06465469->AKT Inhibits ONO_7790500 ONO-7790500 ONO_7790500->ITK Inhibits Cell_Survival Cell Survival & Proliferation MEK->Cell_Survival AKT->Cell_Survival

Caption: Comparative Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the methods sections of relevant publications.

Western Blot for Phosphorylation Analysis

This protocol is for assessing the phosphorylation status of ITK, PLCγ1, MEK1/2, and AKT in T-cell lines following inhibitor treatment.

1. Cell Culture and Treatment:

  • Culture Jurkat, MOLT4, or CCRF CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells at a density of 1 x 10^6 cells/mL.

  • Treat cells with desired concentrations of this compound (e.g., 2 µM) or ONO-7790500 (e.g., 2 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.

2. Cell Lysis:

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein lysates on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ITK, ITK, p-PLCγ1, PLCγ1, p-MEK1/2, MEK1/2, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Western Blot Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Analysis Detection->End

Caption: Western Blot Experimental Workflow.

Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration in response to T-cell activation and the effect of ITK inhibitors.

1. Cell Preparation and Dye Loading:

  • Resuspend Jurkat cells at 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% FBS).

  • Load cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

  • Wash the cells to remove excess dye.

2. Inhibitor Treatment:

  • Pre-incubate the dye-loaded cells with this compound, ONO-7790500, or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

3. Flow Cytometry Analysis:

  • Acquire a baseline fluorescence reading of the cell suspension on a flow cytometer.

  • Stimulate the cells with an activating agent (e.g., anti-CD3 and anti-CD28 antibodies).

  • Immediately record the change in fluorescence over time.

  • As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the run to determine the maximal calcium influx.

4. Data Analysis:

  • Analyze the kinetic data to determine the peak fluorescence and the area under the curve, which are indicative of the magnitude of the calcium flux. Compare the results from inhibitor-treated cells to the control.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of ITK inhibitors to block T-cell migration towards a chemoattractant.

1. Cell Preparation:

  • Resuspend Jurkat cells in serum-free RPMI-1640 medium.

  • Pre-incubate the cells with various concentrations of this compound, ONO-7790500, or a vehicle control for 30-60 minutes at 37°C.

2. Transwell Assay Setup:

  • Use a Transwell plate with a polycarbonate membrane (e.g., 8.0 µm pore size).

  • Add serum-free medium containing the chemoattractant CXCL12 (e.g., 100 ng/mL) to the lower chamber. Add medium without CXCL12 to control wells.

  • Add the pre-treated cell suspension to the upper chamber of the Transwell insert.

3. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

4. Quantification of Migrated Cells:

  • Carefully remove the Transwell inserts.

  • Quantify the number of cells that have migrated to the lower chamber using a cell counter, a viability assay (e.g., MTT), or by staining the cells and counting them under a microscope.

5. Data Analysis:

  • Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber. Compare the migration of inhibitor-treated cells to the vehicle control.

Evaluating PF-06465469 in Doxorubicin Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of PF-06465469, a potent and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in combination therapy with the widely used chemotherapeutic agent doxorubicin. Preclinical evidence suggests a synergistic relationship between these two compounds, offering a potential new avenue for the treatment of T-cell lymphomas. This document summarizes the available experimental data, details the methodologies employed in key studies, and compares this combination with existing alternative therapies.

Executive Summary

This compound is a small molecule inhibitor targeting ITK, a key signaling molecule in T-cells, and also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[1][2] Research has demonstrated that this compound in combination with doxorubicin results in a synergistic cytotoxic effect against T-cell lymphoma cell lines. This synergy may allow for enhanced efficacy and potentially reduced dosages of doxorubicin, thereby mitigating its associated toxicities. This guide will delve into the preclinical data supporting this combination and provide a comparative analysis against other therapeutic strategies for T-cell lymphoma, including standard chemotherapy regimens and other targeted therapies.

This compound and Doxorubicin Combination: Preclinical Performance

The primary evidence for the synergistic interaction between this compound and doxorubicin comes from in vitro studies on T-cell lymphoma cell lines. A key study by Mamand et al. (2018) in Scientific Reports demonstrated this synergy through the calculation of the Combination Index (CI), a quantitative measure of drug interaction. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

While the specific numerical CI values were not detailed in the available search results, the study reported definite synergy with doxorubicin.[1][3][4] This synergistic effect was also observed when ITK inhibitors were combined with PI3K inhibitors, suggesting a broader potential for combination strategies targeting multiple signaling pathways.[1][3][4]

Table 1: In Vitro Performance of this compound in Combination with Doxorubicin

Cell Line(s)CombinationPrimary EndpointResultReference
T-cell lymphoma cell linesThis compound + DoxorubicinCytotoxicity (Cell Viability)Synergistic[1][3][4]
T-cell lymphoma cell linesITK inhibitors + PI3K inhibitors (pictilisib, idelalisib)Cytotoxicity (Cell Viability)Synergistic[1][3][4]

Comparative Analysis with Alternative Therapies

The standard first-line treatment for many types of peripheral T-cell lymphoma (PTCL) is the CHOP regimen, which includes doxorubicin. Other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, are also being explored.

Table 2: Comparison of this compound + Doxorubicin with Alternative Therapies for T-Cell Lymphoma

Therapeutic StrategyMechanism of ActionReported Efficacy (Examples)Key Limitations
This compound + Doxorubicin ITK Inhibition + DNA Intercalation/Topoisomerase II InhibitionPreclinical synergy demonstrated in T-cell lymphoma cell lines.[1][3][4]Lack of in vivo and clinical data.
CHOP Regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) Combination of alkylating agent, DNA intercalator, microtubule inhibitor, and corticosteroid.Standard first-line therapy for many PTCL subtypes.Suboptimal outcomes for many patients, significant toxicities.
PI3K Inhibitors (e.g., Idelalisib, Duvelisib) Inhibition of phosphoinositide 3-kinase signaling, crucial for cell survival and proliferation.Approved for certain B-cell malignancies; show promise in T-cell lymphomas.Can have significant immune-mediated toxicities.
BCL-2 Inhibitors (e.g., Venetoclax) Inhibition of the anti-apoptotic protein BCL-2, promoting cancer cell death.Approved for certain leukemias and lymphomas; under investigation for T-cell lymphomas.Potential for tumor lysis syndrome and other side effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the this compound and doxorubicin combination.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination, and to quantify their interaction.

Protocol:

  • Cell Culture: T-cell lymphoma cell lines (e.g., Jurkat, MOLT4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation: Stock solutions of this compound and doxorubicin are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, doxorubicin, or the combination of both at a constant ratio.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent-based assay that measures ATP content.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergy between the two drugs is quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.

Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: T-cell lymphoma cells are treated with this compound, doxorubicin, or the combination at concentrations determined from the viability assays.

  • Incubation: Cells are incubated for a specified time (e.g., 24-48 hours).

  • Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to distinguish late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the observed synergy, such as the modulation of signaling pathways.

Protocol:

  • Protein Extraction: T-cell lymphoma cells are treated as in the apoptosis assay. After incubation, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, or proteins involved in the ITK and AKT signaling pathways).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved in this combination therapy, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor ITK ITK TCR->ITK activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux AKT AKT DAG->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis suppresses PF06465469 This compound PF06465469->ITK inhibits DNA DNA DNA->Apoptosis damage leads to Doxorubicin Doxorubicin Doxorubicin->DNA intercalates & inhibits Topo II

Caption: Signaling pathway of this compound and Doxorubicin.

Experimental_Workflow start Start cell_culture T-Cell Lymphoma Cell Culture start->cell_culture drug_treatment Treat with this compound, Doxorubicin, or Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) drug_treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) drug_treatment->western_blot synergy_analysis Synergy Analysis (Combination Index) viability_assay->synergy_analysis end End synergy_analysis->end apoptosis_assay->end western_blot->end

Caption: Experimental workflow for evaluating combination therapy.

Logical_Relationship PF06465469 This compound (ITK Inhibitor) Combination Combination Therapy PF06465469->Combination Doxorubicin Doxorubicin (Chemotherapy) Doxorubicin->Combination Synergy Synergistic Effect Combination->Synergy Increased_Efficacy Increased Anticancer Efficacy Synergy->Increased_Efficacy Reduced_Toxicity Potential for Reduced Toxicity Synergy->Reduced_Toxicity Improved_Outcome Improved Therapeutic Outcome Increased_Efficacy->Improved_Outcome Reduced_Toxicity->Improved_Outcome

References

Safety Operating Guide

Safe Disposal of PF-06465469: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of PF-06465469, a potent covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). Adherence to these guidelines is crucial for minimizing exposure risks and ensuring compliance with regulatory standards.

The fundamental principle for the disposal of this compound, as with most research chemicals, is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[1][2][3] The following procedures outline the necessary steps for proper waste management from the point of generation to final disposal.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

II. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are paramount to prevent accidental reactions and ensure safe disposal.

Key Principles for Waste Containment:

  • Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[1][2][3]

  • Maintain Chemical Compatibility: Ensure the waste container is made of a material compatible with the waste being collected (e.g., glass or high-density polyethylene for solutions).

  • Avoid Mixing Wastes: Do not mix this compound waste with other incompatible waste streams.[1]

  • Secure and Label: Keep waste containers tightly sealed when not in use and clearly label them with "Hazardous Waste" and the full chemical name: "(R)-3-(1-(1-acryloylpiperidin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4-isopropyl-3-methylphenyl)benzamide" or "this compound".[2][3]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic tub or tray, to contain any potential leaks.[1][4]

Waste Type Container and Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. Treat as hazardous chemical waste.
Solutions of this compound Collect in a compatible, sealed, and labeled liquid waste container with secondary containment. Do not dispose down the sink.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated "sharps" or solid waste container that is clearly labeled as chemically contaminated.[2] Double-bagging in clear plastic bags may be required by your institution for non-sharp solid waste.[4]
Empty Stock Vials The first rinse of an "empty" container must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses. Deface the label before disposing of the rinsed container in the appropriate glass or solid waste bin.[1]
Contaminated PPE (e.g., gloves) Dispose of in a designated solid waste stream for chemically contaminated items.

III. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate & Labeled Waste Container A->B C Transfer Waste to Container in a Fume Hood B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment for Liquid Waste E->F G Ensure Proper Segregation from Incompatible Chemicals E->G H Request Waste Pickup from Environmental Health & Safety (EHS) G->H I EHS Collects Waste for Licensed Disposal H->I

Figure 1. Workflow for the safe disposal of this compound waste.

IV. Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are available, the handling procedures are informed by standard laboratory safety protocols for potent chemical compounds. The disposal guidelines provided are based on hazardous waste management procedures from various university environmental health and safety manuals.[1][2][3][4]

V. Decontamination

For spills, use an appropriate absorbent material, and collect the contaminated material in a sealed bag or container for disposal as hazardous waste. Clean the affected area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

Disclaimer: This information is intended as a guide and does not replace institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.

References

Personal protective equipment for handling PF-06465469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of PF-06465469, a potent kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. The information herein is synthesized from available safety data sheets and established best practices for handling potent pharmaceutical compounds.

Hazard Identification and Engineering Controls

This compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK)[1][2][3][4][5]. Due to its high potency, this compound should be handled with caution to avoid exposure. The toxicological properties of this compound have not been fully characterized, and it should be treated as a hazardous substance[6].

Primary Engineering Controls:

  • Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[6][7].

  • Ventilation: Ensure the laboratory is well-ventilated[7].

  • Containment: For procedures with a higher risk of aerosolization, consider the use of a glove box or other containment solutions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.Provides a barrier against direct skin contact. Double gloving is recommended for handling highly potent compounds.
Eye Protection Chemical safety goggles with a snug fit.Protects eyes from splashes or fine particles.
Face Protection Face shield worn over safety goggles.[8]Offers an additional layer of protection for the entire face from splashes.
Body Protection A disposable, long-sleeved, back-closing chemical-resistant gown or coverall.Prevents contamination of personal clothing.
Respiratory Protection An N95 or higher-rated respirator is recommended, especially when handling the solid compound. For higher-risk procedures, a full-face respirator with appropriate cartridges may be necessary.[9]Minimizes the risk of inhaling airborne particles.

Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety.

Experimental Workflow:

cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Stock_Solution 4. Prepare Stock Solution Weigh_Compound->Prepare_Stock_Solution Perform_Experiment 5. Perform Experiment Prepare_Stock_Solution->Perform_Experiment Decontaminate_Surfaces 6. Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Dispose_Waste 7. Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE

Figure 1. Step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Don Full PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weigh Solid Compound: Use an analytical balance within the fume hood. Handle the solid with care to minimize dust generation.

  • Prepare Stock Solution: this compound is soluble in DMSO[1][10]. Prepare solutions within the fume hood.

  • Perform Experiment: Conduct all experimental procedures involving this compound within the fume hood.

  • Decontaminate Surfaces: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.

  • Dispose of Waste: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed hazardous waste containers.

  • Doff PPE: Remove PPE in the designated area, ensuring no cross-contamination. Dispose of disposable items in the appropriate hazardous waste stream.

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

Waste StreamDisposal Procedure
Solid Waste Collect all unused solid this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7]
Contaminated Materials All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, vials) must be disposed of in a designated hazardous waste container.[11]

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed hazardous waste container. Decontaminate the spill area thoroughly. Report all spills to your EHS office.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.